Nct-501
描述
Structure
3D Structure
属性
IUPAC Name |
8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15/h14-15H,5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXIBBYWVGWQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NCT-501: A Selective ALDH1A1 Inhibitor for Research and Drug Development
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical enzyme in cellular detoxification and retinoic acid signaling, and its overexpression is a hallmark of various cancer stem cells, contributing to therapeutic resistance and poor prognosis.[1][2] NCT-501 is a potent and highly selective small molecule inhibitor of ALDH1A1, offering a valuable tool for investigating the biological roles of this enzyme and as a potential therapeutic agent.[3][4] This document provides an in-depth technical guide on this compound, summarizing its inhibitory activity, selectivity, and mechanism of action. Detailed experimental protocols for its evaluation and diagrams of relevant biological pathways are also presented to facilitate its application in research and drug development.
Core Compound Data: this compound
This compound is a theophylline-based compound identified through a quantitative high-throughput screening campaign.[4] It exhibits potent and selective inhibition of the ALDH1A1 isozyme.[3][5]
| Property | Value | Source |
| Chemical Name | 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride | |
| Molecular Formula | C₂₁H₃₂N₆O₃·HCl | [6] |
| Molecular Weight | 452.98 g/mol | [6] |
| CAS Number | 2080306-22-3 | [6] |
| Solubility | Soluble to 100 mM in water and DMSO | [6] |
Quantitative Inhibitory Activity
This compound demonstrates high potency for ALDH1A1 with an IC50 value in the nanomolar range.[3] Its selectivity is a key feature, with significantly lower activity against other ALDH isozymes.[5]
| Target Enzyme | IC50 (nM) | Selectivity Fold (vs. ALDH1A1) | Source |
| hALDH1A1 | 40 | - | [3][5] |
| hALDH1B1 | > 57,000 | > 1425 | [5] |
| hALDH2 | > 57,000 | > 1425 | [5] |
| hALDH3A1 | > 57,000 | > 1425 | [5] |
Mechanism of Action and Biological Effects
This compound acts as a reversible inhibitor of ALDH1A1.[7] By inhibiting ALDH1A1, this compound can modulate several cellular processes:
-
Inhibition of Retinoic Acid (RA) Synthesis: ALDH1A1 catalyzes the oxidation of retinal to retinoic acid, a key signaling molecule involved in gene regulation, cell differentiation, and development.[1] Inhibition of ALDH1A1 by this compound can disrupt RA-mediated signaling pathways.[8]
-
Sensitization of Cancer Cells: High ALDH1A1 activity is associated with resistance to certain chemotherapeutic agents.[2][9] Inhibition of ALDH1A1 can re-sensitize cancer cells to these treatments.
-
Targeting Cancer Stem Cells (CSCs): ALDH1A1 is a well-established marker for CSCs in various cancers, including breast, lung, and ovarian cancer.[1][2] this compound can be used to target these CSC populations, potentially reducing tumor initiation and recurrence.[10] In head and neck squamous cell carcinoma (HNSCC), this compound has been shown to decrease the ability of cells to form spheres and migrate and is cytotoxic to cisplatin-resistant cells.[7]
Signaling Pathways
ALDH1A1 is a key enzyme in the retinoic acid signaling pathway and has been implicated in other cancer-related pathways.
Caption: ALDH1A1 in the Retinoic Acid Signaling Pathway.
ALDH1A1 has also been shown to activate the TAK1-NFκB signaling pathway, promoting tumor growth.[11]
Caption: ALDH1A1 Activation of the TAK1-NFκB Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity.
In Vitro ALDH1A1 Enzyme Inhibition Assay
This protocol determines the IC50 value of this compound against purified ALDH1A1 enzyme.
Caption: Workflow for ALDH1A1 Enzyme Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0, with 1 mM EDTA).
-
Reconstitute purified recombinant human ALDH1A1 enzyme in assay buffer to a working concentration (e.g., 20 nM).
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in assay buffer.
-
Prepare working solutions of NAD+ (e.g., 2.5 mM) and a suitable aldehyde substrate like propionaldehyde (e.g., 10 mM) in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add ALDH1A1 enzyme solution to each well.
-
Add the this compound serial dilutions to the respective wells. Include vehicle control (DMSO) and no-enzyme control wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a mixture of NAD+ and the aldehyde substrate to all wells.
-
Immediately begin kinetic measurement of NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) at room temperature for a set duration (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence curve) for each well.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Cell-Based ALDH Activity Assay (ALDEFLUOR™ Assay)
This assay measures the intracellular ALDH activity in live cells.
Methodology:
-
Cell Preparation:
-
Culture cells of interest to the desired confluency.
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Procedure:
-
Prepare two tubes for each cell sample: one for the test sample and one for the negative control.
-
Add the activated ALDEFLUOR™ substrate to the test sample tube.
-
Add the activated ALDEFLUOR™ substrate and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the negative control tube.
-
Incubate all tubes at 37°C for 30-60 minutes.
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh assay buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
The percentage of ALDH-positive cells in the test sample can then be quantified.
-
To evaluate the effect of this compound, cells can be pre-incubated with varying concentrations of the inhibitor before the addition of the ALDEFLUOR™ substrate.
In Vivo Xenograft Studies
This protocol outlines a general procedure to assess the efficacy of this compound in a tumor xenograft model.
Methodology:
-
Cell Implantation:
-
Harvest cancer cells with high ALDH1A1 expression.
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle control to the respective groups according to a predetermined dosing schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Statistically compare the tumor growth between the this compound treated group and the vehicle control group.
-
Conclusion
This compound is a valuable research tool for elucidating the multifaceted roles of ALDH1A1 in normal physiology and disease. Its high potency and selectivity make it a superior probe compared to less specific ALDH inhibitors. The experimental protocols and pathway diagrams provided herein serve as a comprehensive resource for researchers and drug developers aiming to leverage this compound in their studies. Further investigation into the therapeutic potential of this compound, particularly in the context of cancer stem cell-targeted therapies, is warranted.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NCT 501 hydrochloride | Aldehyde Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biological Role of ALDH1A1 Inhibition by NCT-501: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and retinoic acid (RA) synthesis, has emerged as a significant therapeutic target in oncology. Elevated ALDH1A1 expression is a hallmark of cancer stem cells (CSCs) and is associated with tumor progression, chemoresistance, and poor prognosis in various malignancies.[1][2] NCT-501 is a potent and selective theophylline-based inhibitor of ALDH1A1.[3][4] This technical guide provides an in-depth overview of the biological role of ALDH1A1 and the mechanistic consequences of its inhibition by this compound, offering valuable insights for researchers and professionals in drug development. We will explore the intricate signaling pathways governed by ALDH1A1, the quantitative effects of this compound on cancer cells, and detailed protocols for key experimental assays.
The Biological Significance of ALDH1A1
ALDH1A1 is a cytosolic enzyme belonging to the aldehyde dehydrogenase superfamily, which is responsible for the NAD(P)+-dependent oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] Its biological functions are multifaceted, extending from cellular protection to the regulation of pivotal signaling pathways.
Role in Retinoic Acid (RA) Signaling
A primary function of ALDH1A1 is the catalysis of retinaldehyde to retinoic acid (RA), a key signaling molecule that regulates gene expression through nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5] This RA signaling pathway is crucial for normal cellular differentiation, proliferation, and apoptosis.[6] Dysregulation of this pathway is a common feature in many cancers.
A Marker and Mediator of Cancer Stem Cells (CSCs)
A subpopulation of tumor cells, known as cancer stem cells (CSCs), is believed to be responsible for tumor initiation, metastasis, and recurrence. High ALDH activity, primarily attributed to the ALDH1A1 isoform, is a widely recognized marker for CSCs in various cancers, including breast, lung, and ovarian cancer.[1][2] Beyond being a marker, ALDH1A1 actively contributes to the maintenance of CSC properties, including self-renewal and resistance to conventional therapies.[6]
Contribution to Chemoresistance
The role of ALDH1A1 in chemoresistance is a significant challenge in cancer therapy. ALDH1A1 can detoxify chemotherapeutic agents, such as cyclophosphamide, and protect cancer cells from the cytotoxic effects of these drugs.[6] Furthermore, its role in maintaining the CSC population, which is inherently more resistant to therapy, further contributes to treatment failure and disease relapse.[7]
This compound: A Potent and Selective ALDH1A1 Inhibitor
This compound is a theophylline-based small molecule that has been identified as a potent and highly selective inhibitor of the ALDH1A1 isoform.[3][4] Its ability to specifically target ALDH1A1 with minimal off-target effects on other ALDH isoforms makes it an invaluable tool for studying the biological consequences of ALDH1A1 inhibition and a promising candidate for therapeutic development.[4]
Quantitative Effects of ALDH1A1 Inhibition by this compound
The inhibition of ALDH1A1 by this compound elicits a range of quantifiable effects on cancer cells, providing a strong rationale for its therapeutic potential.
| Parameter | Cell Line | Concentration | Observed Effect | Reference |
| Enzyme Inhibition (IC50) | Human ALDH1A1 (hALDH1A1) | 40 nM | Potent and selective inhibition of ALDH1A1 enzymatic activity. | [3] |
| Tumor Growth Inhibition | Cal-27 CisR derived xenografts | 100 µ g/animal (intratumoral) | 78% inhibition in tumor growth. | |
| Spheroid Formation | Head and Neck Squamous Cell Carcinoma (HNSCC) Cal-27 cells | 40 nM and 80 nM | Significant reduction in spheroid size and formation. | |
| Cell Viability | Cisplatin-resistant Head and Neck Cancer cells | Not specified | Cytotoxic to cisplatin-resistant cells. | |
| Apoptosis Induction | Non-Small Cell Lung Cancer (NSCLC) cells (H1299 and H460) - Note: Study on NCT-50 | 5 µM | Accumulation of ~30% of the cell population in the sub-G1 phase, increased chromatin condensation, and increased Annexin V-positive population. | [8][9] |
| Reversal of Chemoresistance | Cisplatin-resistant Ovarian Cancer cell lines (A2780/CP70) | Not specified | Sensitizes resistant cells to cisplatin. | [10][11] |
Signaling Pathways Modulated by ALDH1A1 Inhibition
The biological effects of this compound are mediated through the disruption of key signaling pathways regulated by ALDH1A1.
The Retinoic Acid Signaling Pathway
By inhibiting ALDH1A1, this compound blocks the synthesis of retinoic acid. This leads to a reduction in the activation of RAR/RXR heterodimers and subsequent downregulation of RA-responsive genes that are critical for cell differentiation and growth arrest.
Upstream Regulation of ALDH1A1
The expression and activity of ALDH1A1 are controlled by a network of upstream signaling pathways, which are implicated in cancer development and progression. Understanding these regulatory mechanisms provides further context for the impact of ALDH1A1 inhibition.
Detailed Experimental Protocols
To facilitate further research into ALDH1A1 inhibition, this section provides detailed protocols for key experimental assays.
ALDH Activity Assay (Aldefluor™ Assay)
This assay is used to identify and quantify the population of cells with high ALDH enzymatic activity.
Materials:
-
Aldefluor™ Kit (STEMCELL Technologies)
-
Single-cell suspension of cells of interest
-
Flow cytometer
Protocol:
-
Prepare the Aldefluor™ reagent according to the manufacturer's instructions.
-
Resuspend cells in Aldefluor™ assay buffer at a concentration of 1 x 10^6 cells/mL.
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "control" tube. This will serve as a negative control for background fluorescence.
-
Add the activated Aldefluor™ reagent to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
After incubation, centrifuge the cells and resuspend them in fresh, cold assay buffer.
-
Analyze the cells by flow cytometry. The ALDH-positive population will be the brightly fluorescent cells in the "test" sample that are absent in the DEAB-treated "control" sample.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Cells cultured in opaque-walled multiwell plates
-
Luminometer
Protocol:
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Equilibrate the multiwell plate with cultured cells to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Spheroid Formation Assay
This assay assesses the self-renewal capacity of cancer stem-like cells by their ability to form three-dimensional spheroids in non-adherent conditions.
Materials:
-
Ultra-low attachment multiwell plates
-
Serum-free medium supplemented with growth factors (e.g., EGF and bFGF)
-
Single-cell suspension of cells
Protocol:
-
Prepare a single-cell suspension of the cells to be tested.
-
Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates containing serum-free spheroid-forming medium.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Monitor the formation of spheroids over a period of 7-14 days.
-
Quantify the number and size of the spheroids formed. A decrease in spheroid formation efficiency upon treatment with an inhibitor indicates an effect on the self-renewal capacity of CSCs.
Western Blotting for ALDH1A1 and Downstream Targets
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-ALDH1A1, anti-RARα, anti-RXRα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay. For analysis of nuclear proteins like RAR and RXR, perform nuclear and cytoplasmic fractionation.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Single-cell suspension
-
Flow cytometer
Protocol:
-
Induce apoptosis in your cells using the desired treatment (e.g., this compound). Include an untreated control.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The inhibition of ALDH1A1 by this compound represents a promising therapeutic strategy for targeting the cancer stem cell population and overcoming chemoresistance. This technical guide has provided a comprehensive overview of the biological rationale for ALDH1A1 inhibition, the quantitative effects of this compound, and detailed experimental protocols to aid in the continued investigation of this important therapeutic target. Further research into the clinical application of this compound and other ALDH1A1 inhibitors is warranted to translate these preclinical findings into effective cancer therapies.
References
- 1. promega.com [promega.com]
- 2. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Significance of Aldehyde Dehydrogenase 1 in Cancers [mdpi.com]
- 7. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
NCT-501: A Potent and Selective ALDH1A1 Inhibitor for Cancer Stem Cell Targeted Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NCT-501 is a potent and selective small-molecule inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in various cancer stem cells (CSCs) and associated with poor prognosis and chemoresistance. This document provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to support further research and development of this promising anti-cancer agent.
Discovery of this compound
This compound was identified through a quantitative high-throughput screening (qHTS) campaign aimed at discovering novel inhibitors of ALDH1A1.[1] The screening of a large chemical library led to the identification of a theophylline-based scaffold with promising inhibitory activity. Subsequent medicinal chemistry optimization focused on improving potency, selectivity, and pharmacokinetic properties, culminating in the synthesis of this compound (also referred to as compound 64 in the primary literature).[1]
Chemical Properties
This compound is a theophylline derivative with the chemical name 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione.[2] Its hydrochloride salt is also commonly used in research.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂N₆O₃ | [3] |
| Molecular Weight | 416.52 g/mol | [3] |
| IC₅₀ (ALDH1A1) | 40 nM | [3] |
| Solubility (DMSO) | 32 mg/mL | [3] |
| Purity | ≥98% (HPLC) | [2] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of the human ALDH1A1 enzyme.[3] It exhibits significant selectivity over other ALDH isoforms, including ALDH1B1, ALDH2, and ALDH3A1, with IC₅₀ values greater than 57 μM for these off-target enzymes.[4] This selectivity is crucial for minimizing off-target effects and toxicity.
The primary mechanism of action of this compound is the inhibition of ALDH1A1 enzymatic activity. ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway, catalyzing the oxidation of retinal to retinoic acid. By inhibiting ALDH1A1, this compound disrupts this pathway, which is implicated in the regulation of cancer stem cell differentiation, proliferation, and survival. Furthermore, ALDH1A1 is known to be regulated by and interact with pro-survival signaling pathways such as Wnt/β-catenin and PI3K/AKT.[5][6][7] this compound has been shown to down-regulate the AKT-β-catenin signaling pathway in cancer cells.[6]
Signaling Pathways
References
- 1. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALDHHIGH Population Is Regulated by the AKT/β-Catenin Pathway in a Cervical Cancer Model | Semantic Scholar [semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]
- 6. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
NCT-501: A Technical Guide for Cancer Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NCT-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), for its application in cancer stem cell (CSC) research. It details the compound's mechanism of action, its impact on critical signaling pathways, and provides structured data and experimental protocols derived from preclinical studies.
Introduction: Targeting the Root of Malignancy
Cancer stem cells (CSCs) represent a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and recurrence.[1][2] A key characteristic of many CSCs is the high expression and activity of aldehyde dehydrogenases (ALDHs), particularly the ALDH1A1 isoform.[3][4] Elevated ALDH1A1 activity is not only a marker for CSCs but also plays a crucial role in their biology, contributing to therapy resistance and poor patient prognosis.[3][5]
This compound is a theophylline-based, small molecule developed as a potent and highly selective inhibitor of ALDH1A1.[3][6] Its specificity makes it an invaluable tool for investigating the functional role of ALDH1A1 in CSCs and a potential therapeutic agent to target this resilient cell population.
Mechanism of Action and Cellular Impact
This compound functions as a reversible and selective inhibitor of the ALDH1A1 enzyme.[1] The inhibition of ALDH1A1 by this compound has been demonstrated to disrupt key stem-like properties (stemness) in cancer cells. In preclinical models, this disruption manifests as:
-
Reduced Spheroid Formation: Treatment with this compound significantly diminishes the ability of cancer cells to form spheroids, a key in vitro measure of self-renewal capacity.[1]
-
Impaired Clonogenicity and Migration: The inhibitor curtails the potential of single cells to form colonies and reduces their migratory capabilities.[1]
-
Sensitization to Chemotherapy: By targeting the CSC population, this compound can re-sensitize resistant cancer cells to conventional chemotherapeutic agents like cisplatin.[1]
The primary mechanism underlying these effects appears to be the modulation of critical intracellular signaling pathways that govern stemness and survival.
Core Signaling Pathway: ALDH1A1-AKT-β-catenin Axis
Research indicates that the effects of this compound on cancer stem cells are mediated, at least in part, through the inhibition of the AKT-β-catenin signaling pathway.[4][5] ALDH1A1 activity appears to be upstream of AKT phosphorylation. By inhibiting ALDH1A1, this compound leads to a reduction in phosphorylated AKT (p-AKT), which in turn suppresses the β-catenin pathway, a critical regulator of stem cell properties.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC₅₀ (nM) | Selectivity Profile | Reference |
| ALDH1A1 | 40 | Highly selective against other ALDH isozymes (ALDH1B1, ALDH2, ALDH3A1) and dehydrogenases. | [3][7] |
| ALDH1B1 | >10,000 | >250-fold selective for ALDH1A1 | [3] |
| ALDH2 | >10,000 | >250-fold selective for ALDH1A1 | [3] |
| ALDH3A1 | >10,000 | >250-fold selective for ALDH1A1 | [3] |
Table 2: Cellular and In Vivo Efficacy of this compound
| Cell Line / Model | Treatment | Result | Reference |
| Cal-27 (Head and Neck SCC) | 40 nM and 80 nM | Significant reduction in spheroid size, formation, and migratory capacity. | [1] |
| MIA PaCa-2 (Pancreatic), HT-29 (Colorectal) | >4 µM | Low cellular activity, suggesting cell-line specific effects. | [1] |
| Cal-27 Cisplatin-Resistant Xenografts | 100 µg (intra-tumoral injection) | 78% inhibition of tumor growth compared to control. | [1] |
| A549/DDP (Cisplatin-resistant Lung) | Not specified | Reduced AKT phosphorylation; inhibited AKT-β-catenin signaling. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound on cancer stem cells.
ALDH Activity Measurement (Aldefluor™ Assay)
This assay is used to identify and isolate a population of cells with high ALDH activity (ALDHbr).
-
Cell Preparation: Harvest and wash cells, resuspending them in Aldefluor™ assay buffer to a concentration of 1x10⁶ cells/mL.
-
Reagent Addition: Add the activated Aldefluor™ reagent (BODIPY-aminoacetaldehyde) to the cell suspension.
-
Control Sample: Immediately transfer half of the cell suspension to a new tube containing diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, to serve as the negative control.
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Flow Cytometry: Centrifuge and resuspend cells in fresh assay buffer. Analyze the samples using a flow cytometer. The ALDH-positive population is identified by gating on the cell population present in the test sample but absent in the DEAB-control sample.
Spheroid Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells in non-adherent conditions.
-
Cell Seeding: Plate single cells in ultra-low attachment plates or 96-well plates at a low density (e.g., 500-1000 cells/well).
-
Media: Use serum-free media supplemented with EGF and bFGF to selectively culture stem-like cells.
-
Treatment: Add this compound at desired concentrations (e.g., 40 nM, 80 nM) to the treatment wells. Include a vehicle control.
-
Incubation: Culture the cells for 7-14 days to allow for spheroid formation.
-
Quantification: Count the number of spheroids (typically >50 µm in diameter) per well using a microscope. Spheroid size can also be measured.
References
- 1. Informed by Cancer Stem Cells of Solid Tumors: Advances in Treatments Targeting Tumor-Promoting Factors and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Clinical Trials of New Treatment Strategies Targeting Cancer Stem Cells in Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]
- 5. ALDH1: A potential therapeutic target for cancer stem cells in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
The Role of Nct-501 in Metabolic Disorder Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Emerging research has identified Aldehyde Dehydrogenase 1A1 (ALDH1A1) as a promising therapeutic target in this domain. Nct-501, a potent and selective inhibitor of ALDH1A1, has garnered attention for its potential to modulate key metabolic pathways. This technical guide provides an in-depth overview of the role of this compound and, more broadly, ALDH1A1 inhibition in the context of metabolic disorder studies. It consolidates preclinical data, outlines relevant experimental protocols, and visualizes the core signaling pathways. While direct clinical evidence for this compound in metabolic syndrome is still forthcoming, the preclinical data strongly supports its investigation as a novel therapeutic agent.
Introduction to ALDH1A1 and its Role in Metabolism
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] ALDH1A1, a cytosolic isoform, plays a critical role in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates a multitude of cellular processes including cell differentiation, proliferation, and apoptosis.[3][4]
Recent studies have elucidated the significant involvement of ALDH1A1 in the regulation of energy metabolism. Overexpression of ALDH1A1 has been linked to obesity and diabetes.[5] Conversely, genetic knockout or pharmacological inhibition of ALDH1A1 in preclinical models has demonstrated protection against diet-induced obesity and insulin resistance.[6][7] These findings underscore the therapeutic potential of targeting ALDH1A1 in metabolic disorders.
This compound: A Potent and Selective ALDH1A1 Inhibitor
This compound is a theophylline-based small molecule that acts as a potent and selective inhibitor of ALDH1A1.[8] Its high selectivity for ALDH1A1 over other ALDH isoforms minimizes the potential for off-target effects, making it a valuable tool for studying the specific role of ALDH1A1 in various physiological and pathological processes.[8]
Quantitative Data on this compound and Other ALDH1A1 Inhibitors
The following table summarizes the key quantitative data related to the inhibitory activity of this compound and another experimental ALDH1A1 inhibitor, N42.
| Compound | Target | IC50 (nM) | Selectivity | Organism | Reference |
| This compound | ALDH1A1 | 40 | High selectivity over ALDH1B1, ALDH2, ALDH3A1 (>57,000 nM) | Human | [8] |
| N42 | ALDH1A1 | low nM | ~800-fold specificity for ALDH1A1 over ALDH1A2 | Not Specified | [9][10] |
Preclinical Evidence for ALDH1A1 Inhibition in Metabolic Disorders
While direct studies on this compound for systemic metabolic disorders are limited, research on other ALDH1A1 inhibitors and ALDH1A1 knockout models provides strong proof-of-concept.
A key study investigating a specific ALDH1A1 inhibitor, N42, in a diet-induced mouse model of obesity demonstrated significant metabolic benefits.[9][10] Daily oral administration of N42 suppressed weight gain and reduced visceral adiposity in mice on a high-fat diet.[9][10]
The proposed mechanism of action for the metabolic benefits of ALDH1A1 inhibition involves the modulation of the retinoic acid signaling pathway in adipose tissue. By inhibiting ALDH1A1, the conversion of retinaldehyde to retinoic acid is reduced. This alteration in the retinoid balance is believed to promote thermogenesis and reduce adipogenesis, leading to a healthier metabolic phenotype.[11][12]
One study has utilized this compound to investigate the role of ALDH1A1 in the context of diabetic retinopathy, a microvascular complication of diabetes.[13][14] This research demonstrated that ALDH1A1 expression is reduced in the retina during diabetes and that blocking its activity with this compound in cultured retinal cells leads to the accumulation of lipid peroxidation products and reduced cell viability, highlighting the enzyme's protective role in this specific diabetic complication.[13][14]
Signaling Pathways
The primary signaling pathway influenced by this compound is the Retinoic Acid (RA) Synthesis Pathway . ALDH1A1 is a key enzyme in this pathway, and its inhibition directly impacts the production of retinoic acid.
The downstream effects of altered retinoic acid signaling in the context of metabolic disorders are complex and involve the regulation of genes related to adipogenesis and thermogenesis.
Experimental Protocols
Detailed experimental protocols for the use of this compound in metabolic disorder studies are not yet widely published. However, based on studies with similar ALDH1A1 inhibitors like N42, a general methodology for in vivo studies can be outlined.[9][10]
In Vivo Study of ALDH1A1 Inhibition in a Diet-Induced Obesity Mouse Model
This protocol is adapted from studies on the ALDH1A1 inhibitor N42.[9][10]
Objective: To evaluate the effect of this compound on weight gain, adiposity, and glucose tolerance in a diet-induced obesity mouse model.
Experimental Workflow:
Methodology:
-
Animal Model: Male C57BL/6 mice are commonly used as they are susceptible to diet-induced obesity.
-
Diet: A high-fat diet (e.g., 45-60% kcal from fat) is administered for a period of 8-12 weeks to induce obesity and insulin resistance. A control group may be kept on a standard chow diet.
-
Grouping and Treatment: Obese mice are randomly assigned to a vehicle control group or an this compound treatment group. This compound is administered daily via oral gavage. The dosage would need to be determined based on pharmacokinetic and tolerability studies.
-
Monitoring: Body weight and food intake are monitored weekly.
-
Glucose Homeostasis Assessment: An oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) is performed to assess glucose metabolism. This is typically done after a few weeks of treatment.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tissues are collected for analysis. This includes:
-
Adipose Tissue: Dissection and weighing of visceral (e.g., epididymal) and subcutaneous fat pads.
-
Liver: Histological analysis for steatosis and measurement of triglyceride content.
-
Gene Expression: Analysis of genes involved in retinoic acid signaling, adipogenesis, and thermogenesis in adipose tissue and liver using RT-qPCR.
-
Future Directions and Conclusion
The preclinical evidence strongly suggests that inhibition of ALDH1A1 is a viable strategy for the treatment of metabolic disorders. This compound, as a potent and selective inhibitor, represents a valuable pharmacological tool to further explore this therapeutic avenue.
Future research should focus on:
-
Direct preclinical evaluation of this compound in various models of metabolic diseases, including diet-induced obesity, genetic models of obesity (e.g., ob/ob mice), and models of type 2 diabetes and NAFLD.
-
Elucidation of the detailed molecular mechanisms by which ALDH1A1 inhibition improves metabolic health, including comprehensive transcriptomic and metabolomic analyses.
-
Pharmacokinetic and toxicology studies of this compound to establish a safe and effective dosing regimen for potential clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin A Signaling and Homeostasis in Obesity, Diabetes, and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, FSI-TN42, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RePORT ⟩ RePORTER [reporter.nih.gov]
- 13. Novel ALDH1A1 (aldehyde dehydrogenase 1 family member A1) Inhibitors for the Treatment of Cancer | Technology Transfer [techtransfer.nih.gov]
- 14. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
NCT-501: A Technical Guide to its Mechanism and Impact on Cellular Aldehyde Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCT-501 is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme in cellular aldehyde metabolism and a marker for cancer stem cells (CSCs). This document provides a comprehensive technical overview of this compound, including its mechanism of action, effects on cellular pathways, and detailed experimental protocols for its evaluation. All quantitative data are presented in structured tables for clear comparison, and key biological and experimental processes are visualized through detailed diagrams.
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The human genome encodes 19 ALDH isozymes, which play critical roles in various physiological and toxicological processes.[1] One particular isozyme, ALDH1A1, is not only crucial for retinoic acid signaling but is also overexpressed in a variety of malignancies and is a well-established marker for cancer stem cells.[1] Elevated ALDH1A1 activity is associated with poor prognosis and chemoresistance in several cancers.[1] This has made ALDH1A1 an attractive target for therapeutic intervention.
This compound was identified through a quantitative high-throughput screening (qHTS) campaign as a potent and selective, theophylline-based inhibitor of ALDH1A1.[2][3] This guide details the biochemical and cellular effects of this compound, providing a foundational resource for researchers in oncology and drug development.
Mechanism of Action
This compound is a reversible and substrate-noncompetitive inhibitor of ALDH1A1.[4] Kinetic studies have shown that it binds to a site near the solvent-exposed exit of the substrate-binding tunnel, differing from substrate-competitive inhibitors.[4] This specific binding mode contributes to its high potency and selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory activity against various enzymes and its pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Notes |
| hALDH1A1 | 40 | Potent inhibition of the primary target. [5][6] |
| hALDH1B1 | >57,000 | High selectivity over this isozyme.[2][6] |
| hALDH2 | >57,000 | High selectivity over this isozyme.[2][6] |
| hALDH3A1 | >57,000 | High selectivity over this isozyme.[2][6] |
| HPGD | No Inhibition | No significant inhibition observed.[3] |
| HSD17β4 | No Inhibition | No significant inhibition observed.[3] |
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound
| Parameter | Value | Species/System |
| Aqueous Solubility (pH 7.4) | >60 µg/mL | In vitro |
| Rat Liver Microsomal Stability | >30 min | In vitro (Rat) |
| Caco-2 Permeability | Excellent (Efflux Ratio: 1.02) | In vitro (Human colorectal adenocarcinoma cells)[1] |
| Oral Bioavailability | Low | In vivo (CD1 Mice)[1] |
| Metabolism | Rapid | In vivo (CD1 Mice)[5][6] |
| Tumor Growth Inhibition | 78% | In vivo (Cal-27 CisR derived xenografts; 100 µ g/animal , i.t., every other day for 20 days)[2][6] |
Signaling Pathways and Cellular Effects
Inhibition of ALDH1A1 by this compound has significant downstream effects on cellular signaling, particularly in cancer cells and cancer stem cells. The primary mechanism is the disruption of retinoic acid (RA) synthesis, which in turn affects multiple signaling pathways implicated in cell proliferation, differentiation, and survival.
Experimental Protocols
Detailed methodologies for key experiments cited in the primary literature for this compound are provided below.
ALDH1A1 Enzyme Inhibition Assay (qHTS)
This protocol describes a quantitative high-throughput screening assay to measure the inhibitory activity of compounds against ALDH1A1.
Protocol Steps:
-
Compound Dispensing: this compound and control compounds are dispensed into 1536-well microplates.
-
Enzyme Addition: A solution of recombinant human ALDH1A1 is added to each well to a final concentration of 20 nM.
-
Pre-incubation: The plates are incubated at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: A mixture of the substrate (propionaldehyde, 80 µM final concentration) and the cofactor (NAD+, 1 mM final concentration) is added to initiate the enzymatic reaction.[7]
-
Reaction Incubation: The reaction is allowed to proceed at room temperature.
-
Detection: A detection reagent is added to quantify the amount of NADH produced, which is proportional to enzyme activity.
-
Data Acquisition: The plates are read using a suitable plate reader.
-
Data Analysis: The resulting data are normalized, and IC50 curves are generated to determine the potency of the inhibitor.
Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a compound, predicting its potential for oral absorption.
Protocol Steps:
-
Cell Seeding: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured until they form a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Addition: this compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: The plate is incubated to allow for the transport of the compound across the cell layer.
-
Sample Collection: Samples are taken from the opposite chamber at specified time points.
-
Quantification: The concentration of this compound in the collected samples is quantified using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined.[1] An efflux ratio close to 1 suggests that the compound is not a significant substrate for efflux transporters like P-glycoprotein.[1]
Rat Liver Microsomal (RLM) Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.
Protocol Steps:
-
Compound Incubation: this compound is incubated with rat liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Preparation: The samples are processed (e.g., centrifuged) to remove proteins.
-
LC-MS/MS Analysis: The remaining concentration of this compound in each sample is quantified by LC-MS/MS.
-
Half-Life Calculation: The in vitro half-life (t1/2) of the compound is calculated from the disappearance rate of the parent compound over time.
Conclusion
This compound is a valuable research tool for investigating the role of ALDH1A1 in cellular metabolism and disease. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of ALDH1A1 inhibition. While its pharmacokinetic profile, particularly its rapid metabolism, presents challenges for oral drug development, its demonstrated in vivo efficacy in tumor models highlights the therapeutic potential of targeting ALDH1A1. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of cancer biology, stem cell function, and aldehyde metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of NCT-501: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for NCT-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug development.
Core Compound Characteristics
This compound is a theophylline-based, reversible inhibitor of ALDH1A1. Its discovery stemmed from a quantitative high-throughput screening (qHTS) campaign aimed at identifying novel inhibitors of this key enzyme, which is implicated in cancer stem cell biology and chemoresistance.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | IC50 (nM) | Selectivity vs. ALDH1A1 |
| ALDH1A1 | 40 | - |
| ALDH1B1 | >57,000 | >1425-fold |
| ALDH2 | >57,000 | >1425-fold |
| ALDH3A1 | >57,000 | >1425-fold |
| HPGD | >1000-fold selectivity | Not specified |
| HSD17β4 | >1000-fold selectivity | Not specified |
Data sourced from Yang et al., 2015.[1][2]
Table 2: Early ADME and Physicochemical Properties of this compound
| Parameter | Value |
| Kinetic Aqueous Solubility (pH 7.4) | >60 µg/mL |
| Rat Liver Microsomal (RLM) Stability (t1/2) | >30 min |
| Caco-2 Permeability | Excellent |
Data sourced from commercial suppliers and the primary publication.[1][3]
Table 3: In Vivo Pharmacokinetic Parameters of this compound in CD1 Mice
| Administration Route (Dosage) | Cmax (ng/mL) | T1/2 (h) | AUC (0-24h) (h·ng/mL) | Bioavailability (F%) |
| Intravenous (2 mg/kg) | Not specified | Not specified | Not specified | Not applicable |
| Intraperitoneal | Not specified | Not specified | Not specified | High |
| Oral | Not specified | Not specified | Not specified | Low |
Detailed pharmacokinetic values from the primary publication were not fully available in the public domain. The source indicates good intraperitoneal bioavailability but rapid metabolism and/or excretion, with a need for further development for oral bioavailability.[3]
Table 4: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome |
| Cal-27 Cisplatin-Resistant Xenografts | 100 µ g/animal ; intratumoral; every other day for 20 days | 78% inhibition in tumor growth |
Data sourced from MedchemExpress, citing Kulsum S et al., 2016.[4]
Key Experimental Protocols
ALDH1A1 Enzyme Inhibition Assay
The inhibitory activity of this compound against human ALDH1A1 (hALDH1A1) was determined using a miniaturized 1536-well Aldefluor assay. The assay mixture contained 20 nM of ALDH1A1 enzyme, 80 µM of the substrate propionaldehyde, and 1 mM of the cofactor NAD+. The reaction was initiated by the addition of the substrate, and the fluorescence was measured to determine the rate of NAD+ reduction. IC50 values were calculated from the dose-response curves.[1]
Rat Liver Microsomal (RLM) Stability Assay
The stability of this compound in the presence of rat liver microsomes was assessed to predict its hepatic clearance. The assay was performed in a high-throughput format using 96-well plates. The compound was incubated with RLM in the presence of NADPH. The percentage of the compound remaining after a specific time point was measured by LC/MS/MS to calculate the in vitro half-life.[1]
In Vivo Pharmacokinetic Study in Mice
Pharmacokinetic parameters of this compound were evaluated in CD1 mice. The compound was administered via intravenous and intraperitoneal routes. Plasma samples were collected at various time points, and the concentration of this compound was determined by a suitable analytical method. Pharmacokinetic parameters such as Cmax, T1/2, and AUC were then calculated.[1]
Signaling Pathways and Experimental Workflows
ALDH1A1 Signaling in Cancer Stem Cells
ALDH1A1 plays a crucial role in the biology of cancer stem cells (CSCs) by converting retinol to retinoic acid, which in turn regulates the expression of genes involved in cell differentiation, proliferation, and survival. Inhibition of ALDH1A1 by this compound is expected to disrupt these pathways, leading to a reduction in CSC properties. Several signaling pathways are implicated in ALDH1A1-mediated effects in cancer, including PI3K/AKT, Wnt/β-catenin, and Notch signaling.[5][6]
Caption: ALDH1A1 signaling pathway in cancer stem cells.
This compound Drug Discovery and Preclinical Evaluation Workflow
The development of this compound followed a structured preclinical evaluation pipeline, starting from high-throughput screening to in vivo studies.
Caption: this compound discovery and preclinical workflow.
Logical Relationship of ALDH1A1 Inhibition to Therapeutic Outcome
The therapeutic rationale for inhibiting ALDH1A1 with this compound is based on the premise that targeting cancer stem cells can lead to more durable anti-cancer responses and overcome chemoresistance.
Caption: Logical flow from ALDH1A1 inhibition to therapeutic effect.
References
- 1. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
NCT-501: A Pharmacological Probe for Aldehyde Dehydrogenase 1A1 (ALDH1A1) Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in the detoxification of aldehydes and the biosynthesis of retinoic acid, has emerged as a significant target in various pathological conditions, particularly in oncology.[1] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) and is frequently associated with poor prognosis and therapeutic resistance.[2][3] The development of potent and selective inhibitors of ALDH1A1 is crucial for elucidating its biological functions and for exploring its therapeutic potential. NCT-501 is a potent and selective, theophylline-based small molecule inhibitor of ALDH1A1, developed as a pharmacological tool to investigate the roles of this enzyme.[4][5] This guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its application in studying ALDH1A1-mediated signaling pathways.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Fold Selectivity vs. ALDH1A1 | Reference |
| hALDH1A1 | 40 | - | [2][6] |
| hALDH1B1 | >57,000 | >1425 | [1][6] |
| hALDH2 | >57,000 | >1425 | [1][6] |
| hALDH3A1 | >57,000 | >1425 | [1][6] |
Table 2: In Vitro and In Vivo Pharmacological Effects of this compound
| Assay Type | Cell Line/Model | Treatment | Observed Effect | Reference |
| Cell Viability | Cal-27 CisR | 20 nM this compound | 16% decrease in cell viability (not statistically significant) | [1][7] |
| Spheroid Formation | Ovarian Cancer Cells | This compound | Disruption of spheroid formation and reduced cell viability | [4] |
| Tumor Growth (Xenograft) | Cal-27 CisR | 100 µ g/animal ; i.t.; every alternate day for 20 days | 78% inhibition in tumor growth | [1][7] |
Experimental Protocols
ALDH1A1 Enzymatic Assay
This protocol is adapted from the methods described in the discovery of this compound.[6]
Materials:
-
Recombinant human ALDH1A1 enzyme
-
This compound
-
Propionaldehyde (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 100 mM HEPES, pH 7.5, with 0.01% Tween 20
-
1536-well solid-bottom black plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dispense 3 µL of ALDH1A1 enzyme solution (final concentration 20 nM) or assay buffer (for control wells) into the wells of a 1536-well plate.
-
Using a pin-tool, transfer 23 nL of the this compound dilutions to the wells containing the enzyme.
-
Add a mixture of propionaldehyde (final concentration 80 µM) and NAD+ (final concentration 1 mM) to initiate the reaction.
-
Monitor the increase in NADH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (CellTiter-Glo®)
This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., OV-90, Cal-27)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for a predetermined period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.
Tumor Spheroid Formation Assay
This assay assesses the ability of this compound to inhibit the self-renewal capacity of cancer stem-like cells.
Materials:
-
Cancer cell line known to form spheroids (e.g., ovarian cancer cell lines)
-
Serum-free sphere-promoting medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment 96-well plates
-
This compound
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 96-well plates with sphere-promoting medium.
-
Add various concentrations of this compound to the wells.
-
Incubate the plates for 7-14 days, allowing for spheroid formation.
-
Monitor spheroid formation and growth microscopically.
-
Quantify the number and size of spheroids per well.
-
Cell viability within the spheroids can be assessed using assays like CellTiter-Glo® 3D.
In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line for implantation (e.g., Cal-27 CisR)
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 µ g/animal , intratumorally) or vehicle control at a specified dosing schedule (e.g., every other day).
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
ALDH1A1-Mediated Retinoic Acid Signaling
ALDH1A1 plays a crucial role in the synthesis of retinoic acid (RA), a key regulator of cell differentiation, proliferation, and apoptosis.[2] this compound can be used to probe the downstream effects of inhibiting this pathway.
Caption: this compound inhibits ALDH1A1, blocking retinoic acid synthesis and downstream gene expression.
ALDH1A1 and Chemoresistance
High ALDH1A1 activity is linked to resistance to certain chemotherapeutic agents, in part through the detoxification of cytotoxic aldehydes generated by these drugs.
Caption: this compound blocks ALDH1A1-mediated detoxification, potentially sensitizing cancer cells to chemotherapy.
Experimental Workflow for Investigating this compound in Cancer Stem Cells
The following workflow illustrates how this compound can be integrated into a research plan to study its effects on cancer stem cells.
Caption: A workflow for evaluating the impact of this compound on cancer stem cell properties.
Conclusion
This compound is a valuable pharmacological tool for the investigation of ALDH1A1 function. Its high potency and selectivity enable researchers to probe the specific roles of ALDH1A1 in various biological and pathological processes, from cancer stem cell biology to mechanisms of chemotherapy resistance. The experimental protocols and workflows provided in this guide offer a starting point for the effective utilization of this compound in both in vitro and in vivo settings. Further research with this and other selective ALDH1A1 inhibitors will continue to unravel the complexities of ALDH1A1 biology and its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cancer stem cell mediated acquired chemoresistance in head and neck cancer can be abrogated by aldehyde dehydrogenase 1 A1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Structural Basis for NCT-501 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and molecular underpinnings of the selectivity of NCT-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). Understanding the precise mechanism of this selectivity is crucial for the development of next-generation ALDH1A1-targeted therapeutics.
Core Concepts: The Significance of ALDH1A1 Inhibition
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The ALDH1A1 isoform, in particular, has emerged as a significant target in oncology due to its role in cellular detoxification, retinoic acid signaling, and its association with cancer stem cell populations. Selective inhibition of ALDH1A1 presents a promising therapeutic strategy to overcome drug resistance and target cancer stem cells. This compound, a theophylline-based compound, has demonstrated high potency and remarkable selectivity for ALDH1A1.
Quantitative Analysis of this compound Selectivity
This compound exhibits a strong inhibitory effect on human ALDH1A1 with a reported IC50 value of 40 nM.[1][2] Its selectivity is pronounced when compared to other ALDH isozymes, as summarized in the table below.
| Target Enzyme | IC50 (µM) | Fold Selectivity vs. ALDH1A1 |
| Human ALDH1A1 | 0.04 | 1 |
| Human ALDH1B1 | > 57 | > 1425 |
| Human ALDH3A1 | > 57 | > 1425 |
| Human ALDH2 | > 57 | > 1425 |
Table 1: Selectivity profile of this compound against various human ALDH isozymes. Data sourced from multiple publicly available databases and research articles.[1][3]
The Structural Determinants of Selectivity
The high degree of selectivity of this compound for ALDH1A1 is primarily attributed to a key difference in the amino acid composition of the aldehyde-binding pocket compared to other ALDH isoforms.[4]
Key Structural Feature:
-
Unique Glycine Residue: ALDH1A1 possesses a unique glycine residue (Gly458) within its aldehyde-binding pocket. In contrast, other highly homologous ALDH1 family members, such as ALDH1A2 and ALDH1A3, have a bulkier asparagine residue at the equivalent position.[4]
This structural variance creates a subtle but critical difference in the topography of the binding site. The smaller side chain of glycine in ALDH1A1 results in a less sterically hindered pocket, which can accommodate the specific chemical structure of theophylline-based inhibitors like this compound. The bulkier asparagine residue in other ALDH isoforms creates a steric clash, preventing effective binding of this compound.[4]
Mechanism of Inhibition
Kinetic studies have revealed that this compound is a substrate noncompetitive and reversible inhibitor of ALDH1A1.[5] This indicates that this compound does not directly compete with the aldehyde substrate for binding to the active site. Instead, it is proposed to bind to a site near the solvent-exposed exit of the substrate-binding tunnel, allosterically modulating the enzyme's activity.[5]
Visualizing the Molecular Interactions and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the selectivity of this compound.
ALDH1A1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency and selectivity of this compound against various ALDH isoforms.
Materials:
-
Purified recombinant human ALDH1A1, ALDH1B1, ALDH2, and ALDH3A1 enzymes.
-
This compound stock solution in DMSO.
-
Assay Buffer: 100 mM sodium pyrophosphate, pH 8.0.
-
NAD+ (Nicotinamide adenine dinucleotide) stock solution.
-
Aldehyde substrate stock solution (e.g., propionaldehyde for ALDH1A1/2, benzaldehyde for ALDH3A1).
-
384-well black, flat-bottom assay plates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the ALDH enzymes to the desired final concentration in assay buffer.
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the final desired concentrations. Include a DMSO-only control.
-
-
Assay Plate Setup:
-
To each well of the 384-well plate, add the diluted ALDH enzyme.
-
Add the serially diluted this compound or DMSO control to the respective wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing NAD+ and the appropriate aldehyde substrate in assay buffer.
-
Add the substrate mix to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in NADH fluorescence over time (typically 15-30 minutes) at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction for each this compound concentration.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
X-ray Crystallography of ALDH1A1 in Complex with a Theophylline-Based Inhibitor
Objective: To elucidate the three-dimensional structure of the inhibitor bound to the ALDH1A1 active site, providing a visual understanding of the binding interactions that confer selectivity.
Note: While a specific detailed protocol for this compound co-crystallization is not publicly available, the following is a general procedure based on published structures of similar ALDH1A1-inhibitor complexes.
Materials:
-
Highly purified, concentrated human ALDH1A1 protein.
-
Theophylline-based inhibitor (e.g., a close analog of this compound).
-
Crystallization screening kits.
-
Cryoprotectant solution.
-
X-ray diffraction equipment (synchrotron source is preferred).
Procedure:
-
Protein-Inhibitor Complex Formation:
-
Incubate the purified ALDH1A1 protein with a molar excess of the theophylline-based inhibitor to ensure saturation of the binding sites.
-
-
Crystallization Screening:
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) at different temperatures.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, inhibitor, and crystallization reagents to obtain large, well-diffracting crystals.
-
-
Cryo-protection and Data Collection:
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known ALDH1A1 structure as a search model.
-
Build the inhibitor into the electron density map and refine the structure to high resolution.
-
-
Structural Analysis:
-
Analyze the refined structure to identify the specific hydrogen bonds, hydrophobic interactions, and other molecular interactions between the inhibitor and the amino acid residues of the ALDH1A1 binding pocket.
-
Conclusion
The selectivity of this compound for ALDH1A1 is a compelling example of structure-based drug design. The subtle yet significant difference of a single amino acid, a glycine in ALDH1A1 versus a bulkier residue in other isoforms, creates a unique binding environment that is exploited by this theophylline-based inhibitor. This detailed understanding of the structural basis for selectivity provides a solid foundation for the rational design of even more potent and specific ALDH1A1 inhibitors for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NCT-501: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of NCT-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). The following sections detail the mechanism of action of this compound, its inhibitory activity, and step-by-step protocols for key biochemical and cell-based assays.
Introduction to this compound
This compound is a theophylline-based small molecule that acts as a highly potent and selective inhibitor of the human ALDH1A1 enzyme.[1][2][3][4] ALDH1A1 is a critical enzyme in cellular detoxification and is implicated in the metabolism of chemotherapeutic agents and the regulation of cancer stem cell populations. Elevated ALDH1A1 activity is often associated with poor prognosis and drug resistance in various cancers. This compound's specificity for ALDH1A1 over other ALDH isozymes makes it a valuable tool for studying the role of ALDH1A1 in cancer biology and for the development of novel therapeutic strategies.
Mechanism of Action
This compound functions as a reversible inhibitor of ALDH1A1.[1] It selectively binds to the enzyme, impeding its ability to oxidize aldehyde substrates. This inhibition leads to a downstream reduction in the production of the corresponding carboxylic acid and the coenzyme NADH. The primary application of this compound in a research setting is to probe the functional consequences of ALDH1A1 inhibition in various biological systems.
Quantitative Data Summary
The inhibitory activity of this compound against human ALDH1A1 and its selectivity over other ALDH isozymes are summarized in the table below.
| Target Enzyme | IC50 (nM) | Selectivity vs. ALDH1A1 |
| hALDH1A1 | 40 | - |
| hALDH1B1 | >57,000 | >1425-fold |
| hALDH2 | >57,000 | >1425-fold |
| hALDH3A1 | >57,000 | >1425-fold |
Data compiled from multiple sources.[2][3][4]
Signaling Pathway of ALDH1A1-Mediated Aldehyde Metabolism
The following diagram illustrates the canonical pathway of aldehyde metabolism by ALDH1A1 and the point of inhibition by this compound.
References
Application Notes and Protocols for NCT-501 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NCT-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), in a variety of cell culture-based experiments.
Introduction to this compound
This compound is a theophylline-based small molecule that serves as a highly potent and selective inhibitor of the human ALDH1A1 enzyme.[1][2][3] ALDH1A1 is a critical enzyme involved in the oxidation of reactive aldehydes to their corresponding carboxylic acids and plays a significant role in cellular detoxification, differentiation, and drug resistance.[3][4] Elevated ALDH1A1 activity is a well-established biomarker for cancer stem cells (CSCs) in numerous malignancies and is often associated with poor prognosis and resistance to chemotherapy.[3][5]
By selectively inhibiting ALDH1A1, this compound provides a powerful tool for investigating the role of this enzyme in cancer biology, particularly in CSCs. Its mechanism of action involves competitive inhibition of the enzyme, leading to a disruption of cellular processes that depend on ALDH1A1 activity, such as spheroid formation, cell viability, and chemoresistance.[3][6] Studies have shown that this compound can induce various forms of cell death, including apoptosis and necroptosis, and can sensitize cancer cells to conventional chemotherapeutic agents.[6][7][8]
Data Presentation: Potency and Efficacy of this compound
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Inhibitory Potency of this compound Against ALDH Isozymes
| Target Enzyme | IC50 Value | Selectivity vs. ALDH1A1 | Reference |
| Human ALDH1A1 | 40 nM | - | [1][2] |
| Human ALDH1B1 | >57 µM | >1425-fold | [2] |
| Human ALDH2 | >57 µM | >1425-fold | [2] |
| Human ALDH3A1 | >57 µM | >1425-fold | [2] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Effect | Concentration / EC50 | Treatment Duration | Reference |
| OV-90 (Ovarian Cancer) | 3D Spheroid Viability | Cytotoxicity | 43.9 µM | 6 days | [2][9] |
| Cal-27 CisR (HNSCC) | Cell Viability | 16% decrease in viability | 20 nM | Not Specified | [2] |
| HNSCC Cells | Sphere Formation | Reduction in sphere formation | Not Specified | Not Specified | [6] |
| SKOV-3-TR (Ovarian Cancer) | Chemosensitization | Sensitizes to paclitaxel | Not Specified | Not Specified | [6] |
| KKU-055 (Cholangiocarcinoma) | Chemosensitization | Synergistic killing with nab-paclitaxel | Not Specified | Not Specified | [6] |
| SUNE1 (Nasopharyngeal Carcinoma) | Cell Death | Induction of necroptosis | Not Specified | Not Specified | [7] |
| H1299 & H460 (NSCLC) | Apoptosis | Induction of apoptosis | Not Specified | 2 days | [8] |
Experimental Protocols
Here are detailed protocols for common experiments involving this compound. Standard aseptic cell culture techniques should be followed throughout.[10][11]
Materials:
-
This compound powder (Molecular Weight: 416.52 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution , dissolve 4.17 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
-
When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) should always be included in experiments.
This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.[7][12]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
MTT or CCK-8 reagent
-
Plate reader (spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with is 10 nM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for vehicle control (DMSO) and untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This assay evaluates the effect of this compound on the self-renewal capacity of cancer stem cells.[6]
Materials:
-
Ultra-low attachment plates or flasks
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound stock solution
-
Microscope
Procedure:
-
Prepare a single-cell suspension of the cells of interest.
-
Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with sphere-forming medium.
-
Add this compound at various concentrations to the wells. Include a vehicle control.
-
Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator. Do not disturb the plates during this period.
-
After the incubation period, count the number of spheres (spheroids) formed in each well under a microscope. Typically, spheres larger than 50 µm in diameter are counted.
-
The sphere formation efficiency (SFE) can be calculated as: (Number of spheres formed / Number of cells seeded) x 100%.
-
Compare the SFE of this compound-treated groups to the vehicle control group.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: this compound inhibits the ALDH1A1 enzyme in cancer stem cells.
Caption: General workflow for testing this compound in cell culture.
Caption: Principle of apoptosis detection by Annexin V/PI staining.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALDH1: A potential therapeutic target for cancer stem cells in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Assays [sigmaaldrich.com]
- 14. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
Application Notes and Protocols for AGTC-501 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of AGTC-501, an investigational gene therapy for the treatment of X-linked Retinitis Pigmentosa (XLRP), and detailed protocols for its use in in vivo animal studies.
Introduction to AGTC-501
AGTC-501 (also known as laruparetigene zovaparvovec) is a gene therapy designed to treat XLRP caused by mutations in the retinitis pigmentosa GTPase regulator (RPGR) gene.[1][2][3] It utilizes a recombinant adeno-associated virus (rAAV) vector, specifically AAV2tYF, to deliver a codon-optimized, full-length human RPGR gene to retinal cells.[4][5] The expression of the functional RPGR protein is driven by a photoreceptor-specific G protein-coupled receptor kinase 1 (GRK1) promoter.[4] The therapy is administered as a one-time subretinal injection.[6][7]
The primary mechanism of action of AGTC-501 is to restore the normal function of the RPGR protein in photoreceptor cells.[8] The RPGR protein is crucial for maintaining the structure and function of cilia in these cells, which are essential for light sensing.[8] By providing a functional copy of the RPGR gene, AGTC-501 aims to preserve rod and cone photoreceptors, thereby slowing or halting the progression of vision loss in patients with XLRP.[3][8]
Quantitative Data Summary
The following tables summarize the dosages of AGTC-501 used in preclinical and clinical studies.
Table 1: Preclinical Dosage in a Canine Model of XLRP [4]
| Dose Group | Vector Genome (vg)/mL |
| Low Dose | 1.2 x 10¹¹ |
| Mid Dose | 6.0 x 10¹¹ |
| High Dose | 3.0 x 10¹² |
Vehicle Control: Alcon BSS with 0.014% Tween-20[4]
Table 2: Clinical Dosage in Human Trials
| Study Phase | Dose Level | Vector Genome (vg)/eye |
| Phase 1/2 Horizon Study | Dose Escalation | Ranging from 2.48 x 10¹⁰ to 1.99 x 10¹²[9] |
| Phase 2 SKYLINE Trial | Low Dose | 7.5 x 10¹⁰[1] |
| High Dose | 6.8 x 10¹¹[1][10] | |
| Phase 2 DAWN Trial | Low Dose | 3.7 x 10¹¹[5] |
| High Dose | 6.8 x 10¹¹[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AGTC-501 and a general workflow for in vivo animal studies.
Caption: Mechanism of action of AGTC-501 gene therapy.
Caption: General experimental workflow for AGTC-501 in vivo studies.
Detailed Experimental Protocol for In Vivo Animal Studies
This protocol provides a generalized methodology for the subretinal administration of AGTC-501 in animal models. It should be adapted based on the specific animal model, institutional guidelines (IACUC), and study objectives.
4.1. Materials
-
AGTC-501 vector or vehicle control
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)
-
Topical mydriatic agent (e.g., Tropicamide, Phenylephrine)
-
Topical anesthetic (e.g., Proparacaine)
-
Balanced Salt Solution (BSS)
-
Surgical microscope
-
33-gauge or smaller subretinal injection needle (e.g., Hamilton syringe with a custom-pulled glass micropipette)
-
Microinjection system
-
Post-operative analgesics and antibiotics
-
Recovery cage with a heating pad
4.2. Pre-operative Procedures
-
Animal Acclimation: Acclimate animals to the facility for a minimum of one week before any procedures.
-
Baseline Assessments: Perform baseline assessments of retinal function and structure. This may include electroretinography (ERG) and optical coherence tomography (OCT).
-
Anesthesia: Anesthetize the animal using an approved protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Pupil Dilation: Apply a topical mydriatic agent to the eye receiving the injection to achieve maximal pupil dilation.
-
Topical Anesthesia: Apply a drop of topical anesthetic to the cornea.
4.3. Subretinal Injection Procedure
-
Position the animal under the surgical microscope.
-
Create a small sclerotomy (a small incision in the sclera) using a micro-vitreoretinal (MVR) blade or a 30-gauge needle, typically 1-2 mm posterior to the limbus.
-
Carefully introduce the subretinal injection needle through the sclerotomy and advance it towards the posterior pole of the eye, taking care to avoid the lens.
-
Under direct visualization, gently penetrate the retina with the tip of the needle.
-
Slowly inject the desired volume of AGTC-501 or vehicle control into the subretinal space. A successful injection will result in the formation of a retinal bleb, indicating the separation of the neuroretina from the retinal pigment epithelium.
-
Slowly withdraw the needle from the eye.
-
Apply a topical antibiotic ointment to the eye to prevent infection.
4.4. Post-operative Care and Monitoring
-
Administer post-operative analgesics as prescribed by the veterinary staff.
-
Monitor the animal closely during recovery from anesthesia. Place the animal in a clean, warm recovery cage.
-
Perform regular ophthalmic examinations to monitor for any adverse events such as inflammation, cataracts, or retinal detachment.
-
Conduct follow-up functional (ERG) and structural (OCT) assessments at predetermined time points to evaluate the efficacy of the treatment.
-
At the study endpoint, animals may be euthanized for histological analysis of the retinal tissue to assess photoreceptor survival and transgene expression.
Disclaimer: This protocol is for informational purposes only and should not be used without prior review and approval by the relevant institutional animal care and use committee (IACUC). All animal procedures should be performed by trained personnel in accordance with ethical guidelines for animal research.
References
- 1. Beacon Therapeutics Announces Positive 24-Month Data from Phase 2 SKYLINE Trial of AGTC-501 in Patients with X-Linked Retinitis Pigmentosa | News | News & insights | Syncona [synconaltd.com]
- 2. Beacon Therapeutics unveils interim results for AGTC-501 [pharmaceutical-technology.com]
- 3. Beacon Therapeutics Treats First Patient in VISTA Registrational Trial for AGTC-501 | News | News & insights | Syncona [synconaltd.com]
- 4. Toxicity and Efficacy Evaluation of an Adeno-Associated Virus Vector Expressing Codon-Optimized RPGR Delivered by Subretinal Injection in a Canine Model of X-linked Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beacontx.com [beacontx.com]
- 6. The comARVO 2025 Highlight: Beacon Reports Encouraging Results for Second Eyes Dosed in Clinical Trial for XLRP Gene Therapy pany is currently enrolling patients in its Phase 2/3 VISTA Clinical Trial. — Foundation Fighting Blindness [fightingblindness.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 9. Subretinal Gene Therapy Drug AGTC-501 for XLRP Phase 1/2 Multicenter Study (HORIZON): 24-Month Safety and Efficacy Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ophthalmologytimes.com [ophthalmologytimes.com]
preparing Nct-501 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of NCT-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), for experimental purposes.
Introduction
This compound is a theophylline-based, reversible inhibitor of ALDH1A1 with a high degree of selectivity.[1][2][3][4] ALDH1A1 is a key enzyme in the metabolism of aldehydes and has been identified as a marker for cancer stem cells and a contributor to chemotherapy resistance in various cancers.[5][6] The inhibition of ALDH1A1 by this compound presents a promising avenue for cancer research and the development of novel therapeutics.[5][6] These notes provide essential information for utilizing this compound in laboratory settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its hydrochloride salt is presented below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | This compound | This compound Hydrochloride | Reference |
| Molecular Formula | C₂₁H₃₂N₆O₃ | C₂₁H₃₂N₆O₃・HCl | [7] |
| Molecular Weight | 416.52 g/mol | 452.98 g/mol | [7][8] |
| Appearance | Crystalline solid | Crystalline solid | [2] |
| Purity | >98% | ≥98% | [2][7] |
| CAS Number | Not specified | 2080306-22-3 | [2][7] |
Biological Activity
This compound is a highly potent and selective inhibitor of human ALDH1A1 (hALDH1A1). Its inhibitory activity against other ALDH isozymes is significantly lower, highlighting its specificity.
| Target | IC₅₀ | Selectivity | Reference |
| hALDH1A1 | 40 nM | >1000-fold vs ALDH3A1, ALDH1B1, ALDH2 | [1][8] |
| hALDH1B1 | >57 µM | [1] | |
| hALDH3A1 | >57 µM | [1] | |
| hALDH2 | >57 µM | [1] |
Solubility
Proper solubilization is critical for the efficacy of this compound in experiments. The solubility of this compound and its hydrochloride salt in various solvents is detailed below. For optimal results, using fresh, high-purity solvents is recommended. Moisture-absorbing DMSO can reduce solubility.[8]
| Solvent | This compound Solubility | This compound Hydrochloride Solubility | Reference |
| DMSO | 32 mg/mL (76.82 mM) | 30 mg/mL or 100 mM | [2][8] |
| Ethanol | 25 mg/mL | 20 mg/mL | [2][8] |
| Water | Insoluble | 100 mM | [7][8] |
| PBS (pH 7.2) | Not specified | 10 mg/mL | [2] |
| DMF | Not specified | 30 mg/mL | [2] |
Signaling Pathway of ALDH1A1 Inhibition
This compound exerts its effect by inhibiting the enzymatic activity of ALDH1A1. This enzyme is crucial for the oxidation of retinal to retinoic acid, a key signaling molecule in cellular differentiation. In cancer stem cells, elevated ALDH1A1 activity is linked to drug resistance and self-renewal. By blocking ALDH1A1, this compound can disrupt these processes.
Caption: Mechanism of this compound action on the ALDH1A1 pathway.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass of this compound hydrochloride (MW: 452.98 g/mol ) is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 452.98 g/mol * (1000 mg / 1 g) = 4.53 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 4.53 mg of this compound hydrochloride powder and place it in a sterile vial.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound hydrochloride powder.
-
-
Ensure complete dissolution:
-
Vortex the solution for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. Visually inspect to ensure no particulates are present.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
In Vitro Cell Viability Assay Protocol
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines (e.g., Caco-2, OV-90) using a commercially available assay kit (e.g., MTT, CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells and add 100 µL of the prepared working solutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment:
-
Follow the manufacturer's instructions for the chosen cell viability assay. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control group (representing 100% viability).
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro experiment using this compound.
Caption: General workflow for in vitro cell-based assays with this compound.
In Vivo Studies
This compound has been shown to be well-absorbed and distributed in mice, although it is also rapidly metabolized.[8][9] For in vivo experiments, this compound has been formulated as a homogeneous suspension in CMC-Na for oral administration or in 30% HPβCD in saline for intraperitoneal injection.[5][8] In a xenograft model using Cal-27 CisR cells, this compound administered intratumorally (100 µ g/animal every other day) resulted in significant tumor growth inhibition.[1] Researchers should optimize the formulation and administration route based on their specific experimental model.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (hydrochloride) | CAS 2080306-22-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NCT 501 hydrochloride | Aldehyde Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for NCT-501 Delivery in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-501 is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme implicated in cancer stem cell (CSC) maintenance, drug resistance, and tumor progression.[1][2][3] With an IC50 of 40 nM, this compound offers a valuable tool for investigating the role of ALDH1A1 in various cancer models and as a potential therapeutic agent.[4] These application notes provide detailed protocols for the preparation and administration of this compound in preclinical settings, along with relevant quantitative data and a summary of its mechanism of action.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by specifically inhibiting the enzymatic activity of ALDH1A1. This enzyme is a critical component of the retinoic acid (RA) signaling pathway, where it catalyzes the oxidation of retinal to retinoic acid. Retinoic acid, in turn, acts as a ligand for nuclear receptors that regulate the transcription of genes involved in cell differentiation, proliferation, and apoptosis. In cancer, elevated ALDH1A1 activity is associated with a cancer stem cell phenotype, resistance to chemotherapy, and poor prognosis.
By inhibiting ALDH1A1, this compound disrupts these downstream signaling pathways, leading to a reduction in cancer stem cell populations, increased sensitivity to cytotoxic agents, and inhibition of tumor growth. The key signaling pathways modulated by ALDH1A1, and therefore targeted by this compound, include:
-
Retinoic Acid (RA) Synthesis: Direct inhibition of RA production, impacting differentiation and proliferation.
-
PI3K/AKT Pathway: ALDH1A1 has been shown to activate the PI3K/AKT pathway, promoting cell survival and growth.[5]
-
Wnt/β-catenin Signaling: ALDH1A1 can interact with β-catenin, a key component of the Wnt signaling pathway, which is crucial for stem cell self-renewal.[5]
-
Notch Signaling: The Notch pathway, involved in cell fate decisions and stem cell maintenance, is also influenced by ALDH1A1 activity.
-
Reactive Oxygen Species (ROS) Detoxification: ALDH1A1 plays a role in detoxifying reactive aldehydes, thereby reducing oxidative stress and promoting cell survival.
Below is a diagram illustrating the central role of ALDH1A1 in these signaling pathways and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 40 nM | Recombinant human ALDH1A1 | [4] |
Table 2: In Vivo Pharmacokinetics of this compound in CD1 Mice
| Route | Dose | Cmax (ng/mL) | T1/2 (h) | AUC (ng*h/mL) |
| Intraperitoneal (i.p.) | 30 mg/kg | 8080 | 0.7 | 5670 |
| Oral (p.o.) | 10 mg/kg | 696 | 0.4 | 484 |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Administration Route | Dosing Regimen | Outcome |
| Cal-27 CisR Xenograft (Head and Neck Cancer) | Intratumoral (i.t.) | 100 µ g/animal , every other day for 20 days | 78% tumor growth inhibition |
Experimental Protocols
Formulation of this compound for In Vivo Administration
a) Intraperitoneal (i.p.) Injection Formulation (Solution)
This formulation is suitable for systemic administration of this compound.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Protocol:
-
Prepare a 30% (w/v) solution of HPβCD in sterile saline. To do this, dissolve 3 g of HPβCD in 10 mL of sterile saline. Gentle warming and vortexing may be required to fully dissolve the HPβCD. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the 30% HPβCD solution to the this compound powder to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the concentration would be 6 mg/mL).
-
Vortex the mixture vigorously for 5-10 minutes until the this compound is completely dissolved.
-
If complete dissolution is not achieved, sonicate the solution in a water bath for 10-15 minutes.
-
Visually inspect the solution for any particulate matter. The final solution should be clear.
-
Filter the solution through a 0.22 µm sterile syringe filter before injection.
-
b) Intratumoral (i.t.) and Oral (p.o.) Injection Formulation (Suspension)
Due to the direct local delivery for intratumoral injections and the low oral bioavailability, a suspension is often used.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Homogenizer (optional)
-
-
Protocol:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add 50 mg of CMC-Na to 10 mL of sterile water while stirring to avoid clumping. Stir until a clear, viscous solution is formed.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small amount of the 0.5% CMC-Na solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously vortexing to form a homogeneous suspension.
-
For a more uniform suspension, a brief homogenization step can be included.
-
Ensure the suspension is well-mixed immediately before each administration.
-
Administration of this compound in Preclinical Models
The following diagram outlines the general workflow for a preclinical study involving this compound.
a) Intraperitoneal (i.p.) Injection Protocol
-
Animal Model: Immunocompromised mice (e.g., nude, SCID) bearing subcutaneous xenografts.
-
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Clean the injection site with an alcohol swab.
-
Using a 27-30 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
b) Intratumoral (i.t.) Injection Protocol
-
Animal Model: Mice with established, palpable subcutaneous tumors.
-
Procedure:
-
Measure the tumor volume using calipers (Volume = 0.5 x Length x Width^2).
-
Restrain the mouse to ensure the tumor is accessible and stable.
-
Clean the skin over the tumor with an alcohol swab.
-
Using a 30-gauge needle, insert the needle into the center of the tumor mass.
-
Inject the this compound suspension slowly. The injection volume should be appropriate for the tumor size (e.g., 20-50 µL for a 100-200 mm³ tumor) to avoid excessive pressure and leakage.
-
To ensure even distribution, the injection can be performed at multiple sites within the tumor.
-
Slowly withdraw the needle.
-
Return the mouse to its cage and monitor for any adverse reactions at the injection site.
-
Conclusion
This compound is a valuable research tool for studying the role of ALDH1A1 in cancer biology and as a potential therapeutic candidate. The protocols provided in these application notes offer a starting point for in vivo studies. Researchers should optimize these protocols based on their specific experimental needs and animal models. Careful formulation and administration techniques are crucial for obtaining reliable and reproducible results in preclinical evaluations of this compound.
References
- 1. ALDH1: A potential therapeutic target for cancer stem cells in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: NCT-501 in High-Throughput Screening for ALDH1A1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical target in drug discovery, particularly in oncology, due to its role in cancer stem cell (CSC) maintenance, drug resistance, and cellular detoxification.[1][2][3] NCT-501 is a potent and selective theophylline-based inhibitor of ALDH1A1, identified through quantitative high-throughput screening (qHTS).[1][4] These application notes provide a comprehensive overview of the use of this compound as a reference compound in high-throughput screening (HTS) campaigns to identify novel ALDH1A1 inhibitors. Detailed protocols for both biochemical and cell-based HTS assays are provided, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
This compound: A Potent and Selective ALDH1A1 Inhibitor
This compound is characterized by its high potency and selectivity for ALDH1A1 over other ALDH isozymes. This makes it an ideal positive control for HTS assays, enabling the validation of assay performance and the accurate determination of the potency and selectivity of novel chemical entities.
| Compound | Target | IC50 | Selectivity |
| This compound | hALDH1A1 | 40 nM[5][6][7][8][9][10] | >1425-fold vs. hALDH1B1, hALDH3A1, and hALDH2 (IC50 >57 μM)[6][7][8][9] |
ALDH1A1 Signaling Pathway
ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway. It catalyzes the irreversible oxidation of retinal to retinoic acid.[1][2][11] RA then acts as a ligand for nuclear receptors (RAR and RXR), which form heterodimers and bind to retinoic acid response elements (RAREs) in the promoters of target genes, thereby regulating gene expression involved in cell differentiation, proliferation, and apoptosis.[1][11] Dysregulation of this pathway is implicated in various cancers. ALDH1A1 activity has also been linked to the activation of other signaling pathways, such as PI3K/AKT and Wnt/β-catenin, which are crucial for cancer stem cell properties.[3][12][13]
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Protocols
Two primary types of HTS assays are suitable for identifying ALDH1A1 inhibitors: a biochemical assay measuring enzymatic activity and a cell-based assay measuring ALDH1A1 activity in a cellular context.
Biochemical NAD+-Dependent Aldehyde Oxidation Assay (qHTS)
This assay measures the enzymatic activity of purified ALDH1A1 by monitoring the production of NADH, which is fluorescent.
Experimental Workflow:
Caption: Workflow for a biochemical qHTS assay for ALDH1A1 inhibitors.
Detailed Protocol:
-
Plate Preparation: Use 1536-well solid-bottom black plates.
-
Enzyme Dispensing: Dispense 3 µL of human ALDH1A1 enzyme solution (final concentration of 20-50 nM) in assay buffer (100 mM HEPES, pH 7.5, 0.01% Tween 20) into the wells.
-
Compound Addition: Transfer 23 nL of test compounds and this compound (as a positive control, typically in a dose-response range) to the assay plates using a pin tool.
-
Pre-incubation: Incubate the plates at room temperature for 15 minutes, protected from light.
-
Reaction Initiation: Add 1 µL of a substrate/cofactor solution containing NAD+ (final concentration 1 mM) and propionaldehyde (final concentration 80 µM).
-
Signal Detection: Immediately after substrate addition, centrifuge the plates at 1000 rpm for 15 seconds. Read the plates in kinetic mode on a suitable fluorescence plate reader (e.g., ViewLux high-throughput CCD imager) with excitation at 340 nm and emission at 450 nm for 10 minutes.
-
Data Analysis: Calculate the rate of NADH formation. Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Assay Performance:
| Parameter | Value | Reference |
| Z-Factor | 0.67 | [5] |
Cell-Based ALDEFLUOR Assay (High-Content qHTS)
This assay utilizes the ALDEFLUOR reagent, a fluorescent substrate for ALDH, to measure ALDH1A1 activity in live cells. This high-content screening approach allows for the identification of cell-permeable inhibitors.
Experimental Workflow:
Caption: Workflow for a cell-based high-content qHTS assay for ALDH1A1 inhibitors.
Detailed Protocol:
-
Cell Seeding: Seed a human cancer cell line with high ALDH1A1 expression (e.g., MIA PaCa-2 or HT-29) into 1536-well imaging plates.[6][14]
-
Compound Addition: Add test compounds and this compound to the wells at various concentrations.
-
Pre-incubation: Incubate the plates for a defined period (e.g., 1 hour) at 37°C and 5% CO2.
-
Substrate Addition: Add the ALDEFLUOR substrate (BAAA, BODIPY-aminoacetaldehyde) to all wells.
-
Incubation: Incubate the plates for 30-60 minutes at 37°C to allow for the enzymatic conversion of the substrate to its fluorescent product (BAA, BODIPY-aminoacetate), which is retained within the cells.
-
Imaging: Acquire images using a high-content imaging system. Use a channel for the fluorescent product and another for a nuclear stain (e.g., Hoechst) to identify and count cells.
-
Data Analysis: Quantify the fluorescence intensity per cell. Calculate the percent inhibition for each compound and determine the IC50 values. A counterscreen using a cell line with low or no ALDH1A1 expression can be used to identify non-specific effects.[6]
Conclusion
This compound serves as an invaluable tool for the discovery and characterization of novel ALDH1A1 inhibitors. The provided protocols for biochemical and cell-based high-throughput screening assays, along with the established potency and selectivity of this compound, offer a robust framework for identifying promising new therapeutic candidates targeting ALDH1A1. The detailed workflows and pathway diagrams further facilitate the understanding and implementation of these screening campaigns in a drug discovery setting.
References
- 1. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity | PLOS One [journals.plos.org]
- 7. [PDF] Aldehyde dehydrogenase 1A1 in stem cells and cancer | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NCT-501 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and retinoic acid synthesis, has emerged as a significant marker for cancer stem cells (CSCs) and a key driver of chemoresistance in various malignancies.[1][2][3] Elevated ALDH1A1 expression is associated with poor prognosis in several cancers, including breast, lung, ovarian, and head and neck cancers.[3][4][5] NCT-501 is a potent and highly selective, theophylline-based inhibitor of the ALDH1A1 enzyme, with an IC50 of 40 nM.[6][7] By targeting ALDH1A1, this compound aims to eradicate the CSC population, thereby potentially overcoming therapeutic resistance and preventing tumor recurrence. These application notes provide a comprehensive framework for designing and executing preclinical xenograft studies to evaluate the in vivo efficacy of this compound.
Mechanism of Action and Signaling Pathway
ALDH1A1 contributes to tumorigenesis and chemoresistance through several mechanisms. It protects CSCs from the cytotoxic effects of chemotherapeutic agents by detoxifying aldehydes. Furthermore, ALDH1A1-mediated synthesis of retinoic acid can activate signaling pathways, such as PI3K/AKT and Wnt/β-catenin, which are crucial for maintaining cancer stem cell properties, including self-renewal and differentiation.[2][4] Inhibition of ALDH1A1 by this compound is expected to disrupt these survival pathways, leading to CSC depletion and enhanced sensitivity to conventional therapies.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize hypothetical, yet representative, quantitative data from preclinical studies evaluating this compound in various xenograft models. These tables are intended to serve as templates for presenting experimental findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | ALDH1A1 Expression | This compound IC50 (nM) |
| Cal-27 CisR | Head and Neck | High | 45 |
| MDA-MB-231 | Breast (Triple Negative) | High | 60 |
| A549 | Lung | Moderate | 150 |
| OVCAR-3 | Ovarian | High | 80 |
| PC-3 | Prostate | Low | >1000 |
Table 2: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model (Cal-27 CisR)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 10% DMSO in corn oil, i.p., daily | 1250 ± 150 | - |
| This compound (10 mg/kg) | i.p., daily | 625 ± 100 | 50 |
| This compound (20 mg/kg) | i.p., daily | 312 ± 80 | 75 |
| Cisplatin (5 mg/kg) | i.p., weekly | 875 ± 120 | 30 |
| This compound (20 mg/kg) + Cisplatin (5 mg/kg) | i.p., daily/weekly | 187 ± 60 | 85 |
Table 3: Pharmacokinetic Profile of this compound in CD-1 Mice (Single 20 mg/kg i.p. Dose)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (hr) | 0.5 |
| AUC (0-t) (ng*hr/mL) | 4500 |
| Half-life (t1/2) (hr) | 2.5 |
Note: The data presented in these tables are illustrative and should be replaced with actual experimental results.
Experimental Protocols
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection: Choose human cancer cell lines with varying levels of ALDH1A1 expression to assess the targeted efficacy of this compound. The Cal-27 (head and neck squamous cell carcinoma), MDA-MB-231 (triple-negative breast cancer), and OVCAR-3 (ovarian cancer) cell lines are known to have significant ALDH1A1-positive populations.
-
Cell Culture: Culture selected cell lines in their recommended media, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
ALDH1A1 Expression Confirmation: Prior to in vivo studies, confirm ALDH1A1 expression levels in the selected cell lines using techniques such as Western blotting or flow cytometry with an ALDH1A1-specific antibody.
Protocol 2: Subcutaneous Xenograft Model Establishment
-
Animals: Use female immunodeficient mice (e.g., NOD/SCID or athymic nude), 6-8 weeks of age. Allow mice to acclimatize for at least one week before the experiment.
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure their dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Protocol 3: this compound Formulation and Administration
-
This compound Formulation: For intraperitoneal (i.p.) injection, this compound can be formulated in a vehicle such as 10% DMSO in corn oil.
-
Dosing: Based on preliminary tolerability studies, administer this compound daily via i.p. injection at doses ranging from 10 to 20 mg/kg. The control group should receive the vehicle only.
-
Administration: Gently restrain the mouse and perform the i.p. injection in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
Protocol 4: Efficacy Assessment and Endpoint Analysis
-
Data Collection: Continue to measure tumor volumes and mouse body weights 2-3 times per week throughout the study.
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss, ulceration) are observed.
-
Tissue Collection: At the endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, and ALDH1A1 expression), while another portion can be snap-frozen for pharmacodynamic studies (e.g., Western blotting for downstream signaling molecules).
Animal Welfare and Monitoring
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Monitor the animals daily for any signs of distress, including changes in behavior, appetite, or grooming. Body weight should be recorded at least three times a week as an indicator of general health.
Conclusion
This compound represents a promising therapeutic agent for cancers with high ALDH1A1 expression. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in xenograft models. Careful experimental design and execution are critical for obtaining reliable and reproducible data to support the further development of this targeted therapy.
References
- 1. [PDF] Aldehyde dehydrogenase 1A1 in stem cells and cancer | Semantic Scholar [semanticscholar.org]
- 2. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]
- 5. Expression of the Cancer Stem Cell Marker ALDH1A1 in Primary Breast Cancer: A Mechanism for Chemotherapy Resistance. | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using NCT-501
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NCT-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), to investigate and overcome mechanisms of drug resistance in cancer research.
Introduction
Acquired resistance to chemotherapy is a major obstacle in cancer treatment. A subpopulation of cancer cells, known as cancer stem cells (CSCs), is thought to be a key driver of tumor recurrence and drug resistance. Aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme involved in cellular detoxification and the synthesis of retinoic acid, is a well-established marker for CSCs and its overexpression is linked to poor prognosis and resistance to various chemotherapeutic agents.
This compound is a potent and selective, theophylline-based small molecule inhibitor of ALDH1A1 with an IC50 of 40 nM.[1] By inhibiting ALDH1A1, this compound can sensitize cancer cells to conventional chemotherapies, providing a valuable tool to study the role of ALDH1A1 in drug resistance and to develop novel combination therapies. These notes provide detailed protocols for key in vitro assays to assess the efficacy of this compound in overcoming drug resistance.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Notes |
| IC50 | 40 nM | - | Potent and selective inhibitor of ALDH1A1. |
| Selectivity | >57 µM | hALDH1B1, hALDH3A1, hALDH2 | Highly selective for ALDH1A1 over other ALDH isozymes. |
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents
| Combination | Cell Line | Effect | Quantitative Measure |
| This compound + Paclitaxel | Ovarian Cancer Cells | Synergistic cytotoxicity | Combination Index (CI) < 1 |
| This compound + Cisplatin | Head and Neck Squamous Cell Carcinoma (HNSCC) | Significant decrease in proliferating cells | p < 0.05 compared to monotherapy |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound alone and in combination with other chemotherapeutic agents.
Materials:
-
Cancer cell lines of interest (e.g., paclitaxel-resistant ovarian cancer cells, cisplatin-resistant HNSCC cells)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Chemotherapeutic agent (e.g., paclitaxel, cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
For single-agent treatment, add 100 µL of the diluted compounds to the respective wells. For combination treatment, add 50 µL of each diluted compound. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Combination Index (CI) Analysis
To quantify the synergistic, additive, or antagonistic effects of this compound and a chemotherapeutic agent, the Combination Index (CI) is calculated using the Chou-Talalay method.
Procedure:
-
Perform the MTT assay with a range of concentrations for each drug alone and in combination at a constant ratio (e.g., based on the IC50 ratio of the individual drugs).
-
Use software like CompuSyn to calculate the CI values.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Tumorsphere Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell line
-
Trypsin-EDTA
-
Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment 6-well or 96-well plates
-
This compound
Procedure:
-
Harvest and wash the cells, then resuspend them in serum-free sphere medium to create a single-cell suspension.
-
Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.
-
Add this compound at various concentrations to the wells.
-
Incubate for 7-14 days, adding fresh medium and this compound every 2-3 days.
-
Count the number of spheres (typically >50 µm in diameter) in each well under a microscope.
-
Calculate the sphere formation efficiency (SFE) as: (Number of spheres / Number of cells seeded) x 100%.
Western Blot Analysis
This protocol is for detecting changes in the expression of ALDH1A1 and downstream signaling proteins upon treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ALDH1A1, anti-p-Akt, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like GAPDH to normalize protein expression levels.
Mandatory Visualizations
Caption: Experimental workflow for studying drug resistance mechanisms using this compound.
Caption: Signaling pathway of ALDH1A1-mediated drug resistance and the inhibitory action of this compound.
References
Application Note & Protocol: Assessing the Cellular Specificity of NCT-501
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive set of protocols to evaluate the cellular specificity of the investigational compound NCT-501. Determining the on-target and off-target effects of a small molecule inhibitor is a critical step in preclinical drug development. A thorough understanding of a compound's specificity profile ensures that its observed biological effects are due to the modulation of its intended target, thereby minimizing the risk of unforeseen toxicity or misleading results.
The following protocols describe a multi-pronged approach, starting with direct target engagement assays and progressing to broader, unbiased proteomic and transcriptomic analyses to build a detailed specificity profile for this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms direct binding of this compound to its intended target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target of interest
-
This compound compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment: PCR thermocycler, centrifuges, equipment for SDS-PAGE and Western Blotting
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 1-4 hours) under normal culture conditions.
-
-
Harvesting and Lysis:
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cell debris. Collect the supernatant.
-
-
Heat Challenge:
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Protein:
-
Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Analyze the amount of soluble target protein remaining at each temperature by Western Blotting.
-
Generate a melting curve by plotting the percentage of soluble protein against temperature. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
-
In-Cell Western (Kinase Targets)
For kinase targets, this method quantifies the inhibition of target phosphorylation in a cellular context.
Materials:
-
96-well plates
-
Cells expressing the target kinase
-
This compound compound
-
Activator for the specific signaling pathway (e.g., growth factor)
-
Primary antibodies (total target and phospho-target)
-
IR-dye conjugated secondary antibodies
-
Formaldehyde, Triton X-100, Odyssey Blocking Buffer
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve cells in serum-free media if necessary to reduce basal pathway activation.
-
Pre-treat cells with a serial dilution of this compound for 1-2 hours.
-
-
Pathway Activation:
-
Stimulate the cells with an appropriate agonist (e.g., EGF, HGF) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target.
-
-
Fixing and Permeabilization:
-
Fix cells with 4% formaldehyde in PBS for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block with Odyssey Blocking Buffer for 90 minutes.
-
Incubate with primary antibodies (e.g., anti-phospho-TARGET and anti-total-TARGET) overnight at 4°C.
-
Wash and incubate with corresponding IR-dye conjugated secondary antibodies for 1 hour.
-
-
Imaging and Analysis:
-
Wash wells and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the intensity of the phospho-protein signal and normalize it to the total protein signal.
-
Plot the normalized signal against the this compound concentration to determine the IC50 value.
-
Broad Kinase Panel Profiling (e.g., KiNativ)
This unbiased chemoproteomic approach identifies cellular targets of this compound by utilizing an irreversible, broadly reactive kinase probe to profile the active state of kinases in a competitive binding format.
Materials:
-
Cell lysates treated with this compound or vehicle.
-
Biotinylated acyl-phosphate probe.
-
Streptavidin-agarose beads.
-
Equipment for tryptic digestion, liquid chromatography, and tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Cell Treatment and Lysis:
-
Treat cell cultures with this compound or DMSO vehicle control.
-
Harvest and lyse cells under native conditions.
-
-
Competitive Probe Labeling:
-
Incubate the lysates with a dose-response of this compound.
-
Add the biotinylated kinase probe to the lysates. The probe will covalently label the ATP-binding site of kinases that are not occupied by this compound.
-
-
Enrichment of Labeled Kinases:
-
Enrich the probe-labeled proteins using streptavidin-agarose beads.
-
-
Proteomics Analysis:
-
Perform on-bead tryptic digestion of the captured proteins.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the captured kinases.
-
-
Data Analysis:
-
Compare the spectral counts or peptide intensities from this compound-treated samples to vehicle-treated samples.
-
A decrease in signal for a specific kinase in the presence of this compound indicates direct target engagement. This allows for the identification of both the intended target and potential off-targets across the kinome.
-
Data Presentation
Table 1: Summary of this compound In-Cell Activity
| Assay Type | Target/Pathway | Endpoint | Result (IC50 / ΔTm) |
|---|---|---|---|
| CETSA | Intended Target | Thermal Stabilization (ΔTm) | e.g., +5.2 °C |
| In-Cell Western | Intended Target | Phosphorylation Inhibition (IC50) | e.g., 15 nM |
| KiNativ | Off-Target Kinase A | Competitive Binding (IC50) | e.g., 1.2 µM |
| KiNativ | Off-Target Kinase B | Competitive Binding (IC50) | e.g., >10 µM |
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Chemoproteomic workflow for unbiased kinase profiling.
Caption: Example signaling pathway showing this compound inhibition.
Troubleshooting & Optimization
Technical Support Center: Optimizing NCT-501 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NCT-501 in cell viability experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme in the detoxification of aldehydes and the biosynthesis of retinoic acid.[1][2] It has an in vitro IC50 of approximately 40 nM for ALDH1A1.[1][2] By inhibiting ALDH1A1, this compound can disrupt cellular processes that contribute to cancer cell proliferation, stemness, and drug resistance.[3][4]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: A good starting point for a dose-response experiment with this compound would be in the low nanomolar to low micromolar range. Based on available data, concentrations from 20 nM to 50 µM have been used in different cell lines and experimental setups.[1][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO, with a stock solution of up to 32 mg/mL being achievable.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. To avoid solubility issues, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). Store the DMSO stock solution at -20°C or -80°C.
Q4: Can this compound affect cell viability on its own?
A4: Yes, this compound can be cytotoxic to cancer cells, particularly those that are dependent on ALDH1A1 activity for survival and proliferation.[3][4] The degree of cytotoxicity is cell-line dependent. For example, it has been shown to be cytotoxic against cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cells.[3]
Q5: What are the known off-target effects of this compound?
A5: this compound is a highly selective inhibitor for ALDH1A1, with significantly lower activity against other ALDH isozymes like ALDH1B1, ALDH2, and ALDH3A1 (IC50 > 57 µM).[1] However, as with any small molecule inhibitor, the potential for off-target effects increases with concentration. It is important to use the lowest effective concentration to minimize the risk of off-target activities.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration for cell viability assays.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
| Problem | Possible Cause | Solution |
| Low or no effect on cell viability | This compound concentration is too low. | Increase the concentration range in your dose-response experiment. |
| Cell line is not dependent on ALDH1A1. | Confirm ALDH1A1 expression in your cell line via Western Blot or qPCR. | |
| Incorrect assay choice. | Some assays may not be sensitive enough. Consider using a more sensitive assay like a luminescent-based ATP assay. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use proper pipetting techniques. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| This compound precipitation. | Ensure the final DMSO concentration is low (≤ 0.1%) and that the this compound is fully dissolved in the media before adding to cells. | |
| Unexpected increase in signal at high concentrations | Off-target effects. | Use a lower concentration range. High concentrations of some compounds can interfere with assay chemistry. |
| Interference with assay reagents. | Theophylline-based compounds can sometimes interfere with tetrazolium-based assays (MTT, XTT). Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. | |
| Cell morphology changes unrelated to viability | Solvent toxicity. | Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound experiments.
Data Presentation
This compound Concentration and Effects on Cell Viability
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| Cal-27 CisR (Head and Neck Cancer) | Not specified | 20 nM | Not specified | 16% decrease in cell viability (not statistically significant)[1] |
| OV-90 (Ovarian Cancer) | CellTiter-Glo (3D culture) | EC50: 43.9 µM | 6 days | Cytotoxicity |
| PEO1 and Kuramochi (Ovarian Cancer) | Not specified | 50 µM* | Not specified | ~20-30% cell death[3] |
| HNSCC (Head and Neck Squamous Cell Carcinoma) | Not specified | Not specified | Not specified | Cytotoxic against cisplatin-resistant cells[3] |
*Note: The original source for PEO1 and Kuramochi cells stated 50 mmol/L, which is likely a typographical error. 50 µM is a more plausible effective concentration.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound Using an MTT Assay
1. Materials:
-
This compound
-
Sterile, high-purity DMSO
-
Your cancer cell line of interest
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring high viability (>95%).
-
Prepare a single-cell suspension in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create 2X working concentrations (e.g., ranging from 20 nM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Signaling Pathway
ALDH1A1 Signaling and its Role in Drug Resistance
Caption: The ALDH1A1 signaling pathway and this compound's point of intervention.
References
Nct-501 Technical Support Center: Troubleshooting and Interpretation of Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Nct-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). This guide addresses potential off-target effects, provides detailed experimental protocols, and offers troubleshooting advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during experiments with this compound.
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve this compound in fresh, anhydrous DMSO at a concentration of 32 mg/mL (76.82 mM).[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year. For short-term storage (up to one month), -20°C is suitable.[1] When preparing working solutions for cell-based assays, dilute the DMSO stock solution in the culture medium. Ensure the final DMSO concentration is less than 0.5% to avoid solvent-induced cytotoxicity.[2]
Q2: My cells are showing unexpected toxicity even at low concentrations of this compound. What could be the cause?
A2: While this compound is highly selective, unexpected toxicity can arise from several factors:
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to ALDH1A1 inhibition due to their specific metabolic dependencies.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. It is recommended to keep the final DMSO concentration below 0.5%.[2] Always include a vehicle control (medium with the same concentration of DMSO as the treated samples) in your experiments.
-
Compound Purity: Verify the purity of your this compound batch. Impurities could contribute to off-target toxicity.
-
On-Target Toxicity: In some cell lines, the inhibition of ALDH1A1 itself can lead to the accumulation of toxic aldehydes, resulting in cell death.[3]
Q3: I am not observing the expected inhibitory effect of this compound on my cells. What should I check?
A3: A lack of effect could be due to several reasons:
-
ALDH1A1 Expression Levels: Confirm that your cell line of interest expresses sufficient levels of ALDH1A1. You can assess this by Western blot or qPCR.
-
Compound Activity: To confirm the activity of your this compound stock, perform an in vitro ALDH1A1 enzymatic assay.
-
Experimental Conditions: Ensure that the experimental conditions, such as cell density and incubation time, are optimized for your specific assay.
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation. Use freshly prepared dilutions for your experiments.
Q4: How can I be sure that the observed effects are due to ALDH1A1 inhibition and not off-target effects?
A4: this compound has been shown to be highly selective. It was profiled against a panel of over 450 human kinases and 168 G protein-coupled receptors (GPCRs) with no significant off-target interactions observed.[4] To further validate that the observed phenotype is due to on-target activity, consider the following experimental controls:
-
Rescue Experiment: If possible, supplement the cells with a downstream product of the ALDH1A1 pathway, such as retinoic acid, to see if it can rescue the phenotype induced by this compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of ALDH1A1 and see if it phenocopies the effects of this compound treatment.
-
Use of a Structurally Unrelated Inhibitor: If available, use another selective ALDH1A1 inhibitor with a different chemical scaffold to confirm that the observed phenotype is consistent.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: On-Target Potency of this compound
| Target | IC50 |
| Human ALDH1A1 | 40 nM[1][5] |
Table 2: Selectivity Profile of this compound against other ALDH Isoforms
| Isoform | IC50 |
| Human ALDH1B1 | > 57 µM[6][7] |
| Human ALDH3A1 | > 57 µM[6][7] |
| Human ALDH2 | > 57 µM[6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
ALDH Activity Assay using ALDEFLUOR™
This protocol is for measuring ALDH activity in a cell population using the ALDEFLUOR™ kit and can be used to assess the inhibitory effect of this compound.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cells of interest
-
This compound
-
DMSO (cell culture grade)
-
ALDEFLUOR™ Assay Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.[5]
-
-
Preparation of "Test" and "Control" Samples:
-
For each sample, label two tubes: "Test" and "Control".
-
To the "Control" tube, add the ALDH inhibitor DEAB (diethylaminobenzaldehyde), which is provided in the kit, to establish the baseline fluorescence.[8]
-
-
This compound Treatment:
-
To the "Test" tube, add the desired concentration of this compound (or DMSO for vehicle control). Incubate for the desired pre-treatment time.
-
-
ALDEFLUOR™ Staining:
-
Add the activated ALDEFLUOR™ substrate to the "Test" tube.
-
Immediately transfer half of the cell suspension from the "Test" tube to the "Control" tube (containing DEAB).[5]
-
-
Incubation:
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light.[9] The optimal incubation time may vary between cell types.
-
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells and resuspend them in ice-cold ALDEFLUOR™ Assay Buffer.[5]
-
Analyze the samples on a flow cytometer. The ALDH-positive population will be the brightly fluorescent cells in the "Test" sample that are absent or shifted in the "Control" sample.
-
Cancer Stem Cell Spheroid Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells and the effect of this compound on this process.
Materials:
-
Cancer cell line with known spheroid-forming ability
-
This compound
-
DMSO
-
Serum-free sphere-forming medium (e.g., 3dGRO™ Spheroid Medium)
-
Ultra-low attachment plates
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest the cells and prepare a single-cell suspension.
-
-
Cell Seeding:
-
Count the viable cells and resuspend them in sphere-forming medium at a density of 1,000 - 10,000 cells/mL.
-
Seed the cells into the wells of an ultra-low attachment plate.[6]
-
-
This compound Treatment:
-
Add various concentrations of this compound (and a vehicle control) to the wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
-
Spheroid Imaging and Quantification:
-
Monitor spheroid formation every 2-3 days using a microscope.
-
After the incubation period, capture images of the spheroids.
-
Quantify the number and size of spheroids per well. The spheroid formation efficiency (SFE) can be calculated as: (Number of spheroids / Number of cells seeded) x 100%.
-
Visualizations
ALDH1A1 Signaling Pathway
Caption: ALDH1A1 catalyzes the oxidation of retinal to retinoic acid, which then regulates gene expression.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the in vitro efficacy of this compound on cancer cells.
Logical Relationship for Troubleshooting Unexpected Toxicity
Caption: A logical flowchart for troubleshooting unexpected cellular toxicity observed with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 9. abscience.com.tw [abscience.com.tw]
troubleshooting Nct-501 inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nct-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).
Troubleshooting Guide: Inconsistent Results with this compound
This guide addresses common issues that may lead to inconsistent experimental outcomes when using this compound.
| Issue ID | Problem | Potential Cause | Recommended Solution |
| This compound-T01 | Lower than expected inhibition of ALDH1A1 activity in in-vitro assays. | 1. This compound Degradation: Improper storage or handling of this compound powder or stock solutions. | 1. Store this compound powder at -20°C for up to 3 years. Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |
| 2. Suboptimal Assay Conditions: Incorrect buffer pH, enzyme concentration, or substrate concentration. | 2. Ensure the assay buffer pH is optimal for ALDH1A1 activity (typically around pH 7.5-8.5). Use a final enzyme concentration of approximately 20 nM for ALDH1A1. Titrate the substrate (e.g., propionaldehyde) to determine the optimal concentration. | ||
| 3. Inaccurate Pipetting: Errors in dispensing small volumes of the inhibitor. | 3. Use calibrated pipettes and appropriate tips. For serial dilutions, ensure thorough mixing between each step. | ||
| This compound-T02 | High variability between replicate wells in cell-based assays. | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | 1. Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. |
| 2. Edge Effects: Evaporation from wells on the perimeter of the plate. | 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | ||
| 3. This compound Precipitation: Poor solubility of this compound in cell culture media. | 3. Do not exceed the recommended final concentration of DMSO in the media (typically <0.5%). Prepare intermediate dilutions of this compound in media before adding to the cells. Visually inspect for any signs of precipitation. | ||
| This compound-T03 | Lack of significant effect in animal models (in vivo). | 1. Rapid Metabolism and Excretion: this compound is known to be rapidly metabolized and/or excreted in vivo.[1] | 1. Consider the route of administration. Intraperitoneal (i.p.) injection has been shown to have good bioavailability. For oral administration, a specific formulation may be required to improve stability and absorption. Adjust the dosing frequency based on the pharmacokinetic profile of this compound. |
| 2. Inadequate Dosing: The administered dose may not be sufficient to achieve the desired therapeutic concentration at the tumor site. | 2. Perform a dose-response study to determine the optimal dose. A dose of 100 µ g/animal administered intratumorally every other day for 20 days has been shown to inhibit tumor growth in xenograft models.[2][3] | ||
| 3. Tumor Heterogeneity: Variation in ALDH1A1 expression within the tumor. | 3. Characterize ALDH1A1 expression levels in your xenograft model before initiating the study. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1] It functions by binding to the enzyme and preventing it from metabolizing its aldehyde substrates.
2. What is the IC50 of this compound for ALDH1A1?
The IC50 of this compound for human ALDH1A1 is approximately 40 nM.[1]
3. How selective is this compound for ALDH1A1 over other ALDH isozymes?
This compound is highly selective for ALDH1A1, with IC50 values greater than 57 μM for other ALDH isozymes such as ALDH1B1, ALDH3A1, and ALDH2.[2]
4. How should I prepare and store this compound stock solutions?
-
Reconstitution: Prepare stock solutions in high-quality, anhydrous DMSO. This compound is soluble in DMSO up to 32 mg/mL (76.82 mM).[1] Note that moisture-absorbing DMSO can reduce solubility, so it is recommended to use fresh DMSO.[1]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.[1]
5. What are the recommended working concentrations for this compound in cell-based assays?
The optimal concentration will vary depending on the cell line and the specific experimental endpoint. A concentration of 20 nM has been shown to cause a 16% decrease in the Cal-27 CisR cell line, although this was not statistically significant.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
6. Are there any known off-target effects of this compound?
This compound is a theophylline-based inhibitor.[4] While this compound is highly selective for ALDH1A1, theophylline and its derivatives can have other biological activities, such as phosphodiesterase inhibition and adenosine receptor antagonism.[5][6][7] It is important to include appropriate controls in your experiments to account for any potential off-target effects.
Experimental Protocols
ALDH1A1 Enzymatic Assay
This protocol is a general guideline for measuring ALDH1A1 activity and its inhibition by this compound.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
This compound
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, with 0.01% Tween 20)
-
NAD+
-
Propionaldehyde (substrate)
-
96-well or 384-well black plates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO).
-
Enzyme Preparation: Dilute the recombinant ALDH1A1 enzyme to the desired final concentration (e.g., 20 nM) in assay buffer.
-
Assay Plate Setup: Add the diluted this compound or vehicle control to the wells of the assay plate.
-
Add Enzyme: Add the diluted ALDH1A1 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a solution of NAD+ and propionaldehyde to each well to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a plate reader and measure the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (340 nm) over time.
-
Data Analysis: Calculate the rate of the reaction for each concentration of this compound. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
Cell-Based ALDH Activity Assay (Aldefluor™ Assay)
This protocol describes the use of the Aldefluor™ assay to measure ALDH activity in live cells and assess the inhibitory effect of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Aldefluor™ Assay Kit (STEMCELL Technologies)
-
DEAB (diethylaminobenzaldehyde), a general ALDH inhibitor provided in the kit as a negative control
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified period.
-
Cell Harvesting: Harvest the cells and prepare a single-cell suspension in the Aldefluor™ assay buffer.
-
Aldefluor™ Staining: For each sample, prepare two tubes: one for the test sample and one for the DEAB control. Add the activated Aldefluor™ reagent to the test sample tube. Add the activated Aldefluor™ reagent and DEAB to the control tube.
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The ALDH-positive cells will exhibit a shift in fluorescence in the green channel (FITC). Use the DEAB-treated sample to set the gate for the ALDH-positive population.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in the this compound-treated samples compared to the vehicle control.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups. A previously reported dosing regimen is 100 µ g/animal intratumorally every other day.[2][3] The route of administration and dosing schedule should be optimized for your specific model.
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the this compound-treated and vehicle control groups.
Visualizations
ALDH1A1 Signaling Pathway in Cancer Stem Cells
Caption: ALDH1A1 signaling pathway in cancer stem cells and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Enhancing NCT-501 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing NCT-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), to overcome resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective theophylline-based inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), with an IC50 of 40 nM.[1][2] ALDH1A1 is an enzyme often overexpressed in cancer stem cells and is associated with chemotherapy resistance. By inhibiting ALDH1A1, this compound can help to overcome this resistance.
Q2: In which cancer types and resistant cell lines has this compound shown efficacy?
A2: this compound has demonstrated efficacy in overcoming resistance in various cancer models, particularly in cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) and in ovarian cancer cell lines. It has been shown to be cytotoxic to cisplatin-resistant HNSCC cells and can re-sensitize them to cisplatin.
Q3: What are the known limitations of this compound for in vivo studies?
A3: A significant limitation of this compound is its low oral bioavailability due to rapid metabolism in the liver.[3] For in vivo experiments, intraperitoneal administration is often the preferred route to achieve better drug exposure.[3]
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific mechanisms of resistance to this compound are still under investigation, general mechanisms of resistance to targeted therapies may apply. These can include:
-
Activation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibition of ALDH1A1.
-
Genetic mutations: Alterations in the ALDH1A1 gene or other related genes could potentially reduce the binding affinity of this compound.
-
Drug efflux pumps: Increased expression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates in cell culture medium. | This compound has limited aqueous solubility. The final concentration of the solvent (e.g., DMSO) may be too high, or the this compound concentration may exceed its solubility limit in the medium. | Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO (e.g., 32 mg/mL).[1] When preparing the final working concentration in the cell culture medium, ensure the final solvent concentration is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. It is recommended to add the this compound stock solution to the medium with vigorous vortexing. If precipitation persists, consider using a solubilizing agent, but be sure to include a vehicle control in your experiment. |
| No significant decrease in cell viability is observed after this compound treatment in a resistant cell line. | The cell line may have intrinsic resistance mechanisms independent of ALDH1A1. The concentration of this compound may be too low, or the incubation time may be too short. | Confirm ALDH1A1 expression in your cell line using Western blot or qPCR. If ALDH1A1 levels are low, this compound may not be effective as a monotherapy. Perform a dose-response experiment with a wider range of this compound concentrations and extend the incubation time (e.g., 48-72 hours). Consider combination therapies with other agents like cisplatin, paclitaxel, or PARP inhibitors, as this compound has shown synergistic effects. |
| Inconsistent results in ALDH activity assays (e.g., ALDEFLUOR™). | The ALDEFLUOR™ assay can be sensitive to cell density and the activity of other ALDH isoforms or drug efflux pumps. | Optimize cell concentration for the assay as high cell density can affect results. Use the specific ALDH1A1 inhibitor DEAB as a negative control to properly gate the ALDH-positive population.[4][5] Be aware that other ALDH isoforms can contribute to the signal, and this compound is selective for ALDH1A1.[2] Consider potential interference from ABC transporters that can efflux the fluorescent substrate. |
| Difficulty in interpreting Western blot results for ALDH1A1 expression. | Antibody quality can be variable. Protein loading may be inconsistent. | Use a validated antibody for ALDH1A1. Always include a positive control (a cell line known to express high levels of ALDH1A1) and a negative control. Normalize ALDH1A1 protein levels to a loading control like GAPDH or β-actin to ensure equal protein loading. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound in resistant cell lines.
Table 1: IC50 Values of this compound in Combination with Olaparib in BRCA2-Deficient Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| PEO1 | Olaparib | 2.61 | - |
| PEO1 | Olaparib + this compound | 0.8 | <0.9 (Synergism) |
| Kuramochi | Olaparib | 1.36 | - |
| Kuramochi | Olaparib + this compound | 0.24 | <0.9 (Synergism) |
| Data from a study on BRCA2-deficient epithelial ovarian cancer (EOC) cells treated for 7 days, with cell viability determined by methylene blue assay. |
Table 2: IC50 Values of this compound in Olaparib-Resistant BRCA2-Deficient Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| PEO1-R | Olaparib | >50 |
| PEO1-R | Olaparib + this compound | 4.4 |
| Kura-R | Olaparib | 5.79 |
| Kura-R | Olaparib + this compound | 2.95 |
| Data from a study on PARP inhibitor-resistant (PEO1-R and Kura-R) cells treated for 7 days, with cell viability determined by methylene blue assay. |
Table 3: IC50 Values for Cisplatin in Resistant NSCLC Cell Lines (for baseline comparison)
| Cell Line | Parental IC50 (µM) | Cisplatin-Resistant IC50 (µM) | Fold Increase in Resistance |
| A549 | 1.58 | 23.60 | 15 |
| SKMES-1 | 4.09 | 16.0 | 4 |
| MOR | 6.39 | 31.98 | 5 |
| H460 | 5.72 | 30.40 | 5 |
| These values provide a reference for the level of resistance in commonly used cell lines and highlight the need for agents like this compound to overcome this resistance. |
Experimental Protocols
Protocol 1: Determining Cell Viability using Methylene Blue Assay
This protocol is adapted for assessing the efficacy of this compound, alone or in combination, on adherent resistant cancer cell lines.
Materials:
-
Resistant cancer cell lines (e.g., cisplatin-resistant A549 or OVCAR-3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel, Olaparib)
-
96-well cell culture plates
-
Methylene blue solution (0.5% w/v in 50% ethanol)
-
Wash solution (e.g., PBS)
-
Elution solution (e.g., 0.1 M HCl in ethanol or 1% acetic acid in 50% ethanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the resistant cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
Monotherapy: Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Combination Therapy: Prepare serial dilutions of this compound and the combination drug (e.g., cisplatin). Add the drugs to the wells simultaneously or sequentially, depending on the experimental design. Include controls for each drug alone and a vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Staining:
-
Carefully remove the medium.
-
Gently wash the cells with PBS.
-
Add 50 µL of methylene blue solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the staining solution and wash the plate with PBS or water until the water runs clear.
-
-
Elution: Add 100 µL of elution solution to each well and incubate on a shaker for 15-20 minutes to elute the dye.
-
Measurement: Measure the absorbance at a wavelength of 600-665 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: ALDH Activity Assessment using ALDEFLUOR™ Assay
This protocol outlines the use of the ALDEFLUOR™ kit to measure ALDH activity in response to this compound treatment.
Materials:
-
Resistant cancer cell lines
-
This compound
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent and DEAB)
-
ALDEFLUOR™ Assay Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the resistant cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
ALDEFLUOR™ Staining:
-
For each sample, prepare a "test" and a "control" tube.
-
To the "control" tube, add the DEAB solution (a specific ALDH inhibitor) as per the manufacturer's instructions.
-
Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Immediately mix and transfer half of the cell suspension from the "test" tube to the "control" tube.
-
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry Analysis:
-
Following incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells on a flow cytometer. The "control" sample is used to set the gate for the ALDH-negative population. The percentage of ALDH-positive cells in the "test" sample is then determined.
-
-
Data Interpretation: A decrease in the percentage of ALDH-positive cells in the this compound treated sample compared to the vehicle control indicates inhibition of ALDH activity.
Protocol 3: Western Blot Analysis of ALDH1A1 Expression
This protocol describes the detection of ALDH1A1 protein levels in resistant cell lines after treatment with this compound.
Materials:
-
Resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ALDH1A1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ALDH1A1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative expression of ALDH1A1 in treated versus control samples.
Visualizations
Signaling Pathway of ALDH1A1-Mediated Chemoresistance
Caption: ALDH1A1 detoxifies aldehydes, reducing DNA damage and promoting cell survival.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 5. stemcell.com [stemcell.com]
NCT-501 Vehicle Control Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NCT-501 as a vehicle control in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vivo studies?
A1: this compound is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2][3][4] ALDH1A1 is an enzyme implicated in cancer stem cell biology and the development of resistance to chemotherapy.[5] In preclinical in vivo studies, particularly in oncology research, this compound is used to investigate the therapeutic potential of inhibiting ALDH1A1. Due to its low oral bioavailability, it is typically administered via intraperitoneal (i.p.) injection.[6]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by selectively inhibiting the enzymatic activity of ALDH1A1.[1][4] This enzyme is responsible for the oxidation of retinal to retinoic acid, a key molecule in cell differentiation and other signaling pathways.[7] By blocking ALDH1A1, this compound can disrupt these pathways, which is of particular interest in cancer cells that overexpress this enzyme.
Q3: What is the appropriate vehicle for administering this compound in vivo?
A3: this compound is soluble in DMSO. For in vivo administration, a stock solution in DMSO is typically diluted with either corn oil or a solution of 20% SBE-β-CD in saline.[3] It is crucial to ensure the final concentration of DMSO is low to avoid toxicity to the animal.
Q4: What are the known signaling pathways affected by ALDH1A1 inhibition with this compound?
A4: Inhibition of ALDH1A1 primarily disrupts the retinoic acid (RA) signaling pathway by preventing the synthesis of RA.[7] Additionally, ALDH1A1 activity has been linked to the Wnt and NF-κB signaling pathways, which are critical in cancer progression and inflammation.[2][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation | - Incorrect solvent ratio- Low temperature of the vehicle | - Ensure the initial stock of this compound is fully dissolved in fresh, high-quality DMSO before dilution.- Gently warm the vehicle (corn oil or SBE-β-CD in saline) to room temperature before adding the DMSO stock solution.- Prepare the formulation fresh before each use. |
| Animal distress or adverse reaction post-injection | - High concentration of DMSO- Incorrect injection technique- Formulation not at physiological temperature | - The final concentration of DMSO in the injected solution should be minimized. Always run a vehicle-only control group to assess the effects of the vehicle itself.- Ensure proper intraperitoneal (i.p.) injection technique to avoid administration into organs.- Warm the formulation to room temperature before injection. |
| High variability in experimental results | - Inconsistent formulation preparation- Variation in animal handling and injection- Instability of the compound in the formulation | - Prepare a single batch of the formulation for all animals in an experimental cohort to ensure consistency.- Standardize animal handling and injection procedures across all users.- As this compound is rapidly metabolized, ensure a consistent and timely dosing schedule.[4] |
| Lack of expected biological effect | - Insufficient dose- Poor bioavailability with the chosen vehicle- Incorrect animal model | - Refer to published studies for appropriate dosage ranges. A dose of 100 μ g/animal has been shown to be effective in a xenograft model.[3]- While i.p. injection provides good bioavailability, ensure the formulation is a homogenous suspension or solution.- Confirm that the chosen cancer cell line or animal model has sufficient ALDH1A1 expression for this compound to have a target. |
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound from a study using a Cal-27 CisR derived xenograft model in immuno-deficient mice.
| Treatment Group | Dosage and Administration | Endpoint | Result |
| This compound | 100 μ g/animal ; intratumoral (i.t.); every alternate day for 20 days | Tumor Growth Inhibition | 78% inhibition[3] |
| Vehicle Control | Not specified | - | - |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of this compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile OR 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare this compound Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL).[3] Ensure the powder is completely dissolved by gentle vortexing.
-
-
Prepare Final Dosing Solution:
-
Option A (Corn Oil Vehicle):
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the appropriate volume of sterile corn oil to achieve the final desired concentration. For example, to prepare a 1 mL working solution, add 100 μL of a 12.5 mg/mL DMSO stock to 900 μL of corn oil.[3]
-
Vortex thoroughly to create a uniform suspension.
-
-
Option B (SBE-β-CD Vehicle):
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the appropriate volume of 20% SBE-β-CD in sterile saline to achieve the final desired concentration. For example, to prepare a 1 mL working solution, add 100 μL of a 12.5 mg/mL DMSO stock to 900 μL of 20% SBE-β-CD in saline.[3]
-
Vortex until the solution is clear.
-
-
-
Administration:
-
Administer the prepared formulation to the animals via intraperitoneal injection at the desired dosage.
-
Prepare the formulation fresh daily.
-
In Vivo Tumor Growth Inhibition Study Workflow
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.
1. Cell Culture and Implantation:
- Culture the selected cancer cell line (e.g., Cal-27 CisR) under standard conditions.
- Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension into the flank of immuno-deficient mice.
2. Tumor Growth and Animal Randomization:
- Monitor tumor growth regularly using calipers.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., Vehicle Control and this compound).
3. Treatment Administration:
- Prepare the this compound formulation and the corresponding vehicle control as described above.
- Administer the treatments to the respective groups according to the planned schedule (e.g., intraperitoneally, every other day).
4. Monitoring and Data Collection:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the overall health and behavior of the animals.
5. Study Endpoint and Tissue Collection:
- The study may be terminated when tumors in the control group reach a specific size, or after a predetermined duration.
- At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: ALDH1A1 signaling pathway and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Nct-501 Toxicity in Animal Models
Welcome to the technical support center for Nct-501. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing potential toxicities associated with this compound in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are based on available preclinical data and general principles of toxicology for ALDH1A1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2] ALDH1A1 is an enzyme involved in the oxidation of aldehydes to carboxylic acids and plays a role in cellular detoxification and the biosynthesis of retinoic acid.[3] By inhibiting ALDH1A1, this compound can disrupt these processes, which is the basis for its investigation in various disease models, particularly in oncology.
Q2: What are the known pharmacokinetic properties of this compound in animal models?
Pharmacokinetic studies in CD1 mice have shown that this compound is well-absorbed and distributed following intraperitoneal (IP) administration.[2] However, it is subject to rapid metabolism and/or excretion.[2] Notably, this compound has been observed to penetrate the blood-brain barrier, which suggests that potential central nervous system (CNS) effects should be considered during long-term studies.[1]
Q3: Has a Maximum Tolerated Dose (MTD) for this compound been established in animal models?
Based on publicly available information, a formal Maximum Tolerated Dose (MTD) for this compound has not been explicitly reported. However, a study involving a related ALDH1A1 inhibitor indicated that it was tolerated in vivo at concentrations up to 20 mg/kg without significant systemic toxicity. In contrast, a multi-isoform ALDH inhibitor, KS100, showed systemic toxicity at a daily intraperitoneal dose of 5 mg/kg.[4]
Q4: What are the potential toxicities associated with ALDH1A1 inhibition?
While specific adverse events for this compound are not well-documented in public literature, inhibiting ALDH1A1 could theoretically lead to an accumulation of endogenous and exogenous aldehydes, which are toxic.[3] This could potentially manifest as cellular stress and damage in tissues with high ALDH1A1 expression. Given this compound's ability to cross the blood-brain barrier, neurological side effects could also be a consideration.[1]
Troubleshooting Guide: Managing Potential this compound Toxicity
This guide provides structured advice for researchers encountering or aiming to prevent toxicity in animal models treated with this compound.
Issue 1: Determining a Safe Starting Dose
Symptoms: Uncertainty about the initial dose for an in vivo experiment, concern about potential acute toxicity.
Troubleshooting Steps:
-
Review Existing Data: Published studies have used this compound in mice at doses of 2 mg/kg (intravenous), 10 mg/kg (oral), and 30 mg/kg (intraperitoneal).[1] An intra-tumoral dose of 100 µ g/animal every other day has also been reported.[5]
-
Conduct a Dose Range-Finding Study: If you are using a new animal model or administration route, a small-scale dose-escalation study is recommended. This will help determine the MTD in your specific experimental context.
-
Monitor for Clinical Signs: Closely observe animals for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.
Issue 2: Mitigating Systemic Toxicity
Symptoms: Observation of adverse events such as significant weight loss, lethargy, or other signs of distress in treated animals.
Potential Mitigation Strategies:
-
Formulation Modification: For the related ALDH inhibitor KS100, systemic toxicity was mitigated by using a nanoliposomal formulation.[6] This approach could potentially be adapted for this compound to improve its safety profile.
-
Alternative Dosing Schedules: Instead of daily administration, consider intermittent dosing schedules (e.g., every other day or twice weekly). The optimal schedule will depend on the pharmacokinetic and pharmacodynamic properties of this compound in your model.
-
Route of Administration: The route of administration can significantly impact drug distribution and toxicity. If one route (e.g., intraperitoneal) is associated with toxicity, exploring another (e.g., subcutaneous or oral, if feasible) may be beneficial.
Issue 3: Monitoring for Target-Specific and Off-Target Toxicities
Symptoms: Need for a structured plan to monitor for potential toxicities throughout the study.
Monitoring Protocol:
-
Regular Health Checks: Conduct and record daily clinical observations.
-
Body Weight Measurement: Monitor body weight at least twice weekly. A significant, sustained decrease is a common indicator of toxicity.
-
Blood Analysis: At the end of the study, or at interim points for longer studies, collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., liver and kidney).
-
Histopathology: Perform gross necropsy and histopathological examination of major organs (liver, kidneys, spleen, heart, lungs, and brain) at the end of the study to identify any tissue-level abnormalities.
Data Summary
Table 1: this compound Administration in Mice
| Parameter | Details | Reference |
| Animal Model | CD1 Mice, Athymic Nude-Foxn1nu | [1],[5] |
| Routes of Administration | Intravenous (IV), Oral (PO), Intraperitoneal (IP), Intra-tumoral (i.t.) | [1],[5] |
| Reported Doses | 2 mg/kg (IV), 10 mg/kg (PO), 30 mg/kg (IP), 100 µ g/animal (i.t.) | [1],[5] |
Experimental Protocols
Protocol 1: Dose Range-Finding Study for this compound in Mice
-
Animal Model: Use the specific mouse strain and sex relevant to your research question.
-
Group Allocation: Assign a small number of animals (e.g., n=3-5) to each dose group, including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 20, 40 mg/kg). The dose increments can be adjusted based on the observed toxicity.
-
Administration: Administer this compound via the intended route for your efficacy studies.
-
Monitoring:
-
Record clinical observations daily for signs of toxicity (e.g., changes in posture, activity, grooming).
-
Measure body weight daily.
-
The study duration can be short (e.g., 7-14 days) to identify acute toxicities.
-
-
Endpoint: The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause greater than 10-15% body weight loss or significant clinical signs of distress.
Visualizations
Caption: Workflow for this compound in vivo experiments.
Caption: this compound inhibits ALDH1A1, leading to aldehyde accumulation.
References
- 1. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Murine hepatic aldehyde dehydrogenase 1a1 is a major contributor to oxidation of aldehydes formed by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ALDH1A1 Inhibition by NCT-501: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the inhibition of Aldehyde Dehydrogenase 1A1 (ALDH1A1) by the selective inhibitor, NCT-501.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective theophylline-based inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1).[1][2][3] Its primary mechanism of action is to specifically bind to and inhibit the enzymatic activity of ALDH1A1.
Q2: What is the reported potency of this compound for ALDH1A1?
A2: this compound has a reported IC50 of 40 nM for human ALDH1A1 (hALDH1A1).[1][3]
Q3: How selective is this compound for ALDH1A1 over other ALDH isoforms?
A3: this compound demonstrates high selectivity for ALDH1A1. The IC50 values for other ALDH isozymes, such as hALDH1B1, hALDH3A1, and hALDH2, are reported to be greater than 57 μM.[1]
Q4: What are the key methods to confirm that this compound is inhibiting ALDH1A1 in my experiments?
A4: To confirm ALDH1A1 inhibition by this compound, a multi-faceted approach is recommended. This includes:
-
ALDH Activity Assays: To measure the direct inhibition of enzymatic function.
-
Western Blotting: To assess the ALDH1A1 protein levels and rule out off-target effects on protein expression.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to ALDH1A1 in a cellular context.
Q5: Can this compound affect ALDH1A1 protein expression levels?
A5: Studies have shown that this compound can inhibit ALDH activity without affecting the expression of ALDH1A1 protein.[4] However, it is always recommended to verify this in your specific cell model using Western blotting.
Experimental Workflows
To effectively confirm ALDH1A1 inhibition by this compound, a logical experimental workflow should be followed.
References
Technical Support Center: Addressing NCT-501 Degradation in Experimental Conditions
Welcome to the technical support center for NCT-501. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on mitigating degradation and ensuring experimental reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity of this compound in cell-based assays. | Degradation of this compound in stock solutions or culture medium. this compound in solution has limited stability, especially at warmer temperatures. In vivo studies show it is rapidly metabolized.[1] | - Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] - Add this compound to cell culture medium immediately before treating cells. - Minimize the incubation time of this compound in media at 37°C when possible. - For long-term experiments, consider replenishing the this compound-containing medium at appropriate intervals. |
| High variability between replicate experiments. | Inconsistent handling and storage of this compound. Differences in storage time and temperature of stock solutions can lead to varying levels of degradation. | - Strictly adhere to recommended storage conditions (see FAQ section). - Ensure all experimental replicates use this compound from the same stock solution, prepared at the same time. - Use a consistent protocol for dissolving and diluting the compound. |
| Loss of this compound potency observed over the course of an experiment. | Metabolic degradation by cells. Cells can metabolize this compound, reducing its effective concentration over time. This compound has shown poor stability in rat liver microsomes, indicating susceptibility to metabolic enzymes. | - Determine the metabolic stability of this compound in your specific cell line if possible. - Consider using a higher initial concentration to compensate for metabolic loss, if not cytotoxic. - As with chemical degradation, replenishing the compound during long-term assays can help maintain a more stable concentration. |
| Precipitation of this compound in aqueous buffers or cell culture medium. | Low aqueous solubility. this compound is practically insoluble in water.[1] Adding a concentrated DMSO stock directly to an aqueous solution without proper mixing can cause it to precipitate. | - Ensure the final concentration of DMSO in the aqueous solution is kept low (typically <0.5%) to avoid solvent-induced artifacts. - Add the this compound stock solution to the aqueous buffer or medium with vigorous vortexing or stirring to ensure rapid and complete mixing. - Visually inspect for any signs of precipitation after dilution. If precipitation occurs, the preparation method needs to be optimized. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for preparing this compound stock solutions?
It is recommended to prepare stock solutions of this compound in high-quality, anhydrous DMSO.[1] The solubility in DMSO is ≥ 32 mg/mL.[1] For in vivo studies, specific formulations using co-solvents like PEG300, Tween 80, or corn oil may be necessary.
2. What are the optimal storage conditions for this compound?
Proper storage is critical to prevent degradation of this compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1] |
3. What is the known stability of this compound in experimental conditions?
4. How can I verify the concentration and integrity of my this compound solutions?
To ensure the accuracy of your experimental results, you can verify the concentration and integrity of your this compound solutions using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. These methods can separate and quantify the parent compound from any potential degradation products.
Experimental Protocols
Protocol 1: ALDH1A1 Activity Assay using this compound
This protocol is a general guideline for measuring the inhibitory effect of this compound on ALDH1A1 activity.
-
Prepare Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0, containing 1 mM NAD⁺.
-
Prepare Substrate Solution: Prepare a stock solution of the ALDH1A1 substrate (e.g., retinaldehyde or benzaldehyde) in a suitable solvent. The final concentration in the assay will depend on the Kₘ of the substrate for ALDH1A1.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of this compound dilutions or vehicle control (assay buffer with the same DMSO concentration) to the appropriate wells.
-
Add 20 µL of purified ALDH1A1 enzyme solution.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately measure the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: this compound inhibits ALDH1A1, blocking retinoic acid synthesis and downstream signaling.
Caption: A typical experimental workflow for using this compound with integrated troubleshooting checks.
References
Validation & Comparative
A Comparative Analysis of NCT-501 and Other Aldehyde Dehydrogenase (ALDH) Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NCT-501, a potent and selective ALDH1A1 inhibitor, with other notable ALDH inhibitors. The following sections detail their performance based on experimental data, outline the methodologies used in these key experiments, and visualize relevant biological pathways and workflows.
Performance Comparison of ALDH Inhibitors
The efficacy and selectivity of ALDH inhibitors are critical determinants of their potential therapeutic applications. This compound has emerged as a highly potent and selective inhibitor of the ALDH1A1 isoform, a key target in cancer stem cell research. This section provides a quantitative comparison of this compound with other well-known ALDH inhibitors, including the broad-spectrum inhibitor Disulfiram and the commonly used pan-ALDH inhibitor, N,N-diethylaminobenzaldehyde (DEAB), as well as the selective ALDH1A1 inhibitor, CM037.
Table 1: In Vitro Inhibitory Activity (IC50) of ALDH Inhibitors against Various ALDH Isoforms
| Inhibitor | ALDH1A1 (nM) | ALDH1B1 (µM) | ALDH2 (µM) | ALDH3A1 (µM) | Selectivity for ALDH1A1 |
| This compound | 40[1][2] | >57[1] | >57[1] | >57[1] | High |
| Disulfiram | 150[2] | - | 1.45[2] | - | Moderate |
| DEAB | 57[3] | 1.2[4] | 0.16[4] | - | Low |
| CM037 | 4600[5] | >20 | >20 | >20 | High |
Data presented as IC50 values, the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower value indicates greater potency. (-) indicates data not available.
Table 2: Comparative In Vivo and Cellular Efficacy
| Inhibitor | Model System | Key Findings | Reference |
| This compound | Cal-27 CisR derived xenografts (Head and Neck Cancer) | 78% inhibition in tumor growth (100 µ g/animal , i.t., every other day for 20 days).[1] | [1] |
| Disulfiram | MDA-MB-231 tumor xenografts (Breast Cancer) | In combination with copper, significantly inhibited tumor growth.[6] | [6] |
| NCT-505/506 (Analogs of this compound) | Ovarian Cancer Tumor-Initiating Cells | Less effective than Disulfiram in reducing TIC viability and inducing cell death.[7] | [7] |
| CM037 | Ovarian Cancer Spheroids | Reduced proliferation and expression of stemness markers.[5][8] | [5][8] |
Experimental Protocols
Detailed and reproducible methodologies are paramount in scientific research. This section outlines the key experimental protocols used to generate the comparative data presented above.
ALDH Inhibition Assay (IC50 Determination)
This protocol describes a common spectrophotometric method for determining the half-maximal inhibitory concentration (IC50) of compounds against ALDH enzymes.
Materials:
-
Purified recombinant human ALDH isozymes (e.g., ALDH1A1, ALDH1B1, ALDH2, ALDH3A1)
-
NAD+ or NADP+ (depending on the isozyme)
-
Aldehyde substrate (e.g., propionaldehyde for ALDH1A1/2, benzaldehyde for ALDH3A1)
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
Inhibitor compounds (e.g., this compound, Disulfiram, DEAB, CM037) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of the ALDH enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Reaction Mixture: To each well of the microplate, add the following in order:
-
Assay Buffer
-
NAD(P)+ solution
-
Inhibitor dilution (or solvent control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the aldehyde substrate to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H. Readings are typically taken kinetically over a period of 5-10 minutes.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).[1][9]
Experimental Workflow for ALDH Inhibition Assay
The following diagram illustrates the general workflow for determining the IC50 of an ALDH inhibitor.
Caption: Workflow for ALDH Inhibition Assay.
Signaling Pathways
Aldehyde dehydrogenases, particularly ALDH1A1, play a crucial role in various signaling pathways, most notably in the biosynthesis of retinoic acid (RA), a key regulator of cell differentiation, proliferation, and apoptosis. Understanding these pathways is essential for elucidating the mechanism of action of ALDH inhibitors.
ALDH1A1-Mediated Retinoic Acid Signaling Pathway
The conversion of retinal to retinoic acid by ALDH1A1 is a critical step in the canonical retinoic acid signaling pathway. This pathway is frequently dysregulated in cancer, contributing to the maintenance of cancer stem cells.
Caption: ALDH1A1 in Retinoic Acid Signaling.
Regulation of ALDH1A1 Expression and Activity
The expression and activity of ALDH1A1 are tightly regulated by a network of signaling pathways, including Wnt/β-catenin, Notch, and growth factor signaling. These pathways are often implicated in cancer progression and the maintenance of a cancer stem cell phenotype.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]
- 3. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Disulfiram Overcomes Cisplatin Resistance in Human Embryonal Carcinoma Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Figure 2 from Aldehyde dehydrogenases and cancer stem cells. | Semantic Scholar [semanticscholar.org]
- 9. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Nct-501 and Disulfiram on Aldehyde Dehydrogenase (ALDH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two notable aldehyde dehydrogenase (ALDH) inhibitors, Nct-501 and disulfiram. The information presented herein is curated from experimental data to assist researchers in understanding their distinct mechanisms, potency, and selectivity.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and disulfiram against various ALDH isozymes is summarized below. This compound demonstrates high potency and selectivity for ALDH1A1, whereas disulfiram and its metabolites exhibit broader inhibitory activity across different ALDH isozymes.
| Compound | Target Isozyme | IC50 | Inhibition Type | Reference |
| This compound | ALDH1A1 | 40 nM | Competitive | [1][2] |
| ALDH1B1 | > 57 µM | - | [1][2] | |
| ALDH2 | > 57 µM | - | [1][2] | |
| ALDH3A1 | > 57 µM | - | [1][2] | |
| Disulfiram | ALDH1 | 0.15 µM | Irreversible | [3] |
| ALDH2 | 1.45 µM | Irreversible | [3] | |
| Yeast ALDH | 2.65 µM | - | [4] | |
| MeDTC-SO (Disulfiram Metabolite) | ALDH1 | 0.27 µM | Irreversible | [3] |
| ALDH2 | 1.16 µM | Irreversible | [3] | |
| MeDTC-Sulfone (Disulfiram Metabolite) | ALDH1 | 0.12 µM | Irreversible | [3] |
| ALDH2 | 0.40 µM | Irreversible | [3] |
Mechanisms of Action
This compound and disulfiram inhibit ALDH through distinct molecular mechanisms. This compound acts as a competitive inhibitor, reversibly binding to the active site of ALDH1A1. In contrast, disulfiram functions as an irreversible inhibitor. In vivo, disulfiram is metabolized, and its metabolites, such as S-methyl-N,N-diethylthiocarbamoyl-sulfoxide (MeDTC-SO), form a covalent adduct with the catalytic cysteine residue in the active site of ALDH enzymes, leading to their inactivation.[5][6]
Signaling Pathway and Inhibition
The following diagram illustrates the metabolic pathway of aldehydes and the points of inhibition by this compound and disulfiram.
Experimental Protocols
ALDH Enzymatic Assay for this compound Potency
This protocol outlines the method used to determine the inhibitory activity of this compound against various ALDH isozymes.
Materials:
-
Human ALDH1A1, ALDH1B1, ALDH3A1, and ALDH2 enzymes
-
Assay buffer: 100 mM HEPES, pH 7.5, with 0.01% Tween 20
-
This compound (or other test inhibitors)
-
NAD+
-
Propionaldehyde (for ALDH1A1, ALDH1B1, ALDH2)
-
Benzaldehyde (for ALDH3A1)
-
1536-well solid-bottom black plates
-
High-throughput CCD imager (e.g., ViewLux)
Procedure:
-
Dispense 3 µL of the respective ALDH enzyme solution into the wells of a 1536-well plate. Final enzyme concentrations are typically around 5-50 nM.
-
Add 23 nL of the inhibitor solution (this compound) at various concentrations (e.g., from pM to µM range) to the wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the enzymatic reaction by adding 1 µL of a substrate mixture containing NAD+ and the respective aldehyde substrate. Final concentrations are typically 1 mM for NAD+ and 80-200 µM for the aldehyde.
-
Centrifuge the plate at 1000 rpm for 15 seconds.
-
Measure the kinetic increase in NADH fluorescence using a CCD imager with an excitation wavelength of 340 nm and an emission wavelength of 450 nm for 10 minutes.
-
Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
IC50 Determination for Disulfiram against Yeast ALDH
This protocol describes a method to determine the IC50 of disulfiram using baker's yeast ALDH.
Materials:
-
Baker's yeast potassium-activated ALDH
-
Acetaldehyde (substrate)
-
Disulfiram (inhibitor)
-
DMSO (solvent for inhibitor)
-
Reaction buffer
-
96-well clear plate
-
Spectrophotometer
Procedure:
-
Pre-incubate 45 µL of ALDH enzyme solution with 5 µL of disulfiram dissolved in 100% DMSO at various concentrations for 20 minutes at 25°C. The final DMSO concentration in the reaction should be kept constant (e.g., 5% v/v).
-
Initiate the reaction by adding the substrate, acetaldehyde, to a final concentration equivalent to its Km value (e.g., 900 µM).
-
Monitor the change in absorbance (ΔOD) over 30 minutes at 25°C.
-
Plot the ΔOD values against the corresponding disulfiram concentrations.
-
Calculate the IC50 value using a suitable software package (e.g., Prism).[4]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating and comparing ALDH inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo inhibition of aldehyde dehydrogenase by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating NCT-501 as a Specific ALDH1A1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical target in drug discovery, particularly in oncology. Its overexpression is linked to cancer stem cell (CSC) maintenance, drug resistance, and poor prognosis in various malignancies.[1][2] This has driven the development of specific inhibitors to probe its function and serve as potential therapeutics. This guide provides a comparative analysis of NCT-501, a potent and selective ALDH1A1 inhibitor, against other known inhibitors, supported by experimental data and detailed protocols.
This compound: Potency and Selectivity Profile
This compound is a theophylline-based compound identified through quantitative high-throughput screening as a potent and highly selective inhibitor of human ALDH1A1.[1][3] It exhibits a half-maximal inhibitory concentration (IC50) of 40 nM against ALDH1A1.[4][5][6] Critically, its selectivity profile demonstrates minimal to no inhibition against other ALDH isozymes, such as ALDH1B1, ALDH2, and ALDH3A1, with IC50 values exceeding 57 µM.[5][6] This high degree of selectivity is crucial for minimizing off-target effects and for specifically attributing biological outcomes to the inhibition of ALDH1A1.
Comparative Analysis of ALDH1A1 Inhibitors
To contextualize the performance of this compound, it is essential to compare it with other known ALDH inhibitors. The following table summarizes the potency and selectivity of this compound against notable alternatives.
| Inhibitor | Target | IC50 / Kᵢ | Selectivity Notes |
| This compound | ALDH1A1 | 40 nM (IC50) [4][5][6] | Highly selective; IC50 >57 µM for ALDH1B1, ALDH2, ALDH3A1.[5][6] |
| CM026 | ALDH1A1 | 0.80 µM (IC50)[7] | Selective; No significant inhibition of ALDH1A2, 1A3, 1B1, 2, 3A1, 4A1, 5A1 at 20 µM.[7] |
| CM037 | ALDH1A1 | 300 nM (Kᵢ)[8][9] | Selective; Minimal inhibition of ALDH1A2, 1A3, 2, or 3A1 at concentrations up to 20 µM.[8] |
| Disulfiram | Pan-ALDH | 0.15 µM (IC50 for ALDH1)[4] | Broad-spectrum inhibitor; Also inhibits ALDH2 with an IC50 of 1.45 µM.[4] |
Key Experimental Protocols for Inhibitor Validation
The validation of a specific enzyme inhibitor like this compound relies on robust biochemical and cell-based assays. Below are detailed methodologies for two critical experiments.
ALDH1A1 Enzyme Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALDH1A1.
Objective: To determine the IC50 value of an inhibitor against purified ALDH1A1 enzyme.
Materials:
-
Purified recombinant human ALDH1A1 enzyme.
-
Assay Buffer: 50 mM Sodium BES, pH 7.5 (or similar).
-
Cofactor: NAD⁺ (Nicotinamide adenine dinucleotide).
-
Substrate: Propionaldehyde or Benzaldehyde.
-
Test Compound (e.g., this compound) dissolved in DMSO.
-
96-well or 384-well microplates (black, clear bottom for fluorescence).
-
Plate reader capable of measuring NADH fluorescence (Excitation: 340 nm, Emission: 450 nm).
Procedure:
-
Enzyme Preparation: Dilute the purified ALDH1A1 enzyme to a final concentration of approximately 100-200 nM in cold assay buffer.[10]
-
Compound Plating: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. Add the compound dilutions to the microplate wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor as a positive control.
-
Reaction Incubation: Add the diluted enzyme and the cofactor NAD⁺ (final concentration ~200 µM) to each well.[10] Incubate for a short period (e.g., 2-5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Initiate Reaction: Add the substrate (e.g., propionaldehyde at a final concentration of ~100 µM) to all wells to start the enzymatic reaction.[10]
-
Kinetic Measurement: Immediately place the plate in the plate reader and measure the increase in fluorescence over time (e.g., 5-10 minutes) as NAD⁺ is converted to fluorescent NADH.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each well. Normalize the rates against the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful cell-based assay that measures the engagement of a drug with its target protein in a native cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11][12]
Objective: To confirm that this compound binds to and stabilizes ALDH1A1 in intact cells.
Materials:
-
Cancer cell line known to express ALDH1A1.
-
Cell culture medium and reagents.
-
Test Compound (this compound) and DMSO (vehicle control).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR thermal cycler.
-
Lysis buffer.
-
Equipment for protein quantification (e.g., Western Blot or ELISA).
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of this compound or DMSO (vehicle) and incubate for a specific time (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.
-
Thermal Challenge: Harvest the treated cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspensions into PCR tubes.
-
Heating Step: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[13] This step denatures and aggregates unstable proteins. Include an unheated control at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.
-
Detection of Soluble Protein: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of soluble ALDH1A1 remaining in both the DMSO- and this compound-treated samples for each temperature point using Western Blot or another sensitive protein detection method.
-
Data Analysis: Plot the percentage of soluble ALDH1A1 (relative to the unheated control) against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
Visualizing Pathways and Workflows
To better illustrate the context and process of ALDH1A1 inhibitor validation, the following diagrams were generated.
References
- 1. [PDF] Aldehyde dehydrogenase 1A1 in stem cells and cancer | Semantic Scholar [semanticscholar.org]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ALDH1A1 inhibitor CM37 (CM037) | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NCT-501 and Novel ALDH1A1 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy and Mechanism
The enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical target in oncology, primarily due to its role in conferring chemoresistance and promoting cancer stem cell (CSC) properties. This guide provides a detailed comparison of NCT-501, a potent and selective ALDH1A1 inhibitor, with other novel inhibitors, presenting key efficacy data, experimental methodologies, and insights into their mechanisms of action.
Quantitative Efficacy and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound against other recently developed ALDH1A1 inhibitors. Direct head-to-head comparisons in the same study are limited; therefore, data is presented with its corresponding reference to provide context.
Table 1: In Vitro Potency of ALDH1A1 Inhibitors
| Inhibitor | IC50 (ALDH1A1) | Cell Line/Assay Conditions | Reference |
| This compound | 40 nM | Recombinant human ALDH1A1 | [1][2][3] |
| Compound 974 | 470 nM | Recombinant human ALDH1A1 | [4] |
| CM37 | 4.6 µM (Ki = 300 nM) | Recombinant human ALDH1A1 | [5][6] |
| KS100 (multi-isoform) | 207 nM | Recombinant human ALDH1A1 | [7] |
Table 2: Selectivity Profile of ALDH1A1 Inhibitors
| Inhibitor | Selectivity over other ALDH Isoforms (IC50) | Reference |
| This compound | >57 µM for hALDH1B1, hALDH3A1, and hALDH2 | [1] |
| Compound 974 | Selective for ALDH1A1 over other isoforms (specific values not detailed) | [4][8] |
| CM37 | Minimal inhibition of ALDH1A2, ALDH1A3, ALDH2, or ALDH3A1 at up to 20 µM | [5] |
| KS100 (multi-isoform) | IC50s of 1,410 nM for ALDH2 and 240 nM for ALDH3A1 | [7] |
Table 3: In Vivo Efficacy of ALDH1A1 Inhibitors
| Inhibitor | Efficacy | Animal Model | Reference |
| This compound | 78% inhibition in tumor growth | Cal-27 CisR derived xenografts (head and neck cancer) | [1] |
| Compound 974 | Significantly reduced cancer stem cell frequency | OVCAR3 cell-derived xenografts (ovarian cancer) in NSG mice | [4][9] |
| CM37 | Delayed tumor initiation capacity in vivo (quantitative inhibition not specified) | OVCAR3 cell-derived xenografts (ovarian cancer) in nude mice | [5][10] |
Mechanism of Action and Signaling Pathways
ALDH1A1 inhibition primarily disrupts the conversion of retinal to retinoic acid (RA), a key signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[11] By blocking RA synthesis, ALDH1A1 inhibitors can suppress the stem-like properties of cancer cells and sensitize them to conventional therapies. Furthermore, ALDH1A1 is implicated in the detoxification of aldehydes generated by chemotherapy, and its inhibition can enhance the efficacy of such treatments.[12]
The inhibition of ALDH1A1 impacts several critical downstream signaling pathways that are often dysregulated in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. ALDH1A1 inhibitor 974 | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Nct-501: A Potent and Selective Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nct-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), with other enzymes. The information presented is supported by experimental data to offer an objective assessment of its cross-reactivity profile.
Executive Summary
This compound is a theophylline-based small molecule inhibitor targeting ALDH1A1, an enzyme implicated in cancer stem cell biology and chemoresistance.[1][2] Experimental data demonstrates that this compound exhibits high potency for ALDH1A1 with an IC50 of 40 nM.[2][3][4][5] Crucially, it displays exceptional selectivity, with significantly lower or no inhibitory activity against other ALDH isozymes and unrelated dehydrogenases, highlighting its potential as a specific pharmacological tool for studying ALDH1A1 function and as a candidate for therapeutic development.
Data Presentation: Cross-Reactivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary target, ALDH1A1, and a panel of other enzymes. The data is derived from in vitro enzymatic assays.
| Enzyme Target | IC50 (Inhibitory Concentration 50%) | Fold Selectivity vs. ALDH1A1 |
| hALDH1A1 (human) | 40 nM | - |
| hALDH1B1 (human) | > 57,000 nM (>57 µM) | > 1425-fold |
| hALDH2 (human) | > 57,000 nM (>57 µM) | > 1425-fold |
| hALDH3A1 (human) | > 57,000 nM (>57 µM) | > 1425-fold |
| HPGD (15-hydroxyprostaglandin dehydrogenase) | Not specified, but stated to be selective | - |
| HSD17β4 (Hydroxysteroid 17-beta dehydrogenase 4) | Not specified, but stated to be selective | - |
| Panel of 168 G-protein coupled receptors (GPCRs) | No significant activity reported | - |
Data sourced from Yang et al., J Med Chem, 2015 and other publicly available data sheets.[1][2][3][6]
Experimental Protocols
The determination of this compound's enzymatic inhibition and cross-reactivity was primarily conducted through a quantitative high-throughput screening (qHTS) campaign followed by confirmatory enzymatic assays.
General Protocol for ALDH Enzymatic Assays
This protocol was adapted from the methods described in the discovery of this compound.[7]
-
Enzyme and Reagent Preparation : Recombinant human ALDH1A1, ALDH1B1, ALDH2, and ALDH3A1 were expressed and purified. The enzymes were diluted in an assay buffer (100 mM HEPES, pH 7.5, with 0.01% Tween 20) to achieve final concentrations of 20 nM (ALDH1A1), 50 nM (ALDH1B1), 20 nM (ALDH2), and 5 nM (ALDH3A1).
-
Assay Plate Preparation : 3 µL of the enzyme solution or assay buffer was dispensed into a 1536-well solid-bottom black plate.
-
Compound Addition : this compound and other test compounds were transferred to the assay plate using a pin-tool (23 nL), achieving a final concentration range from approximately 1 pM to 57 µM.
-
Incubation : The plates were incubated at room temperature for 15 minutes, protected from light.
-
Substrate Addition and Reaction Initiation : 1 µL of a substrate mixture containing NAD+ and an aldehyde substrate was added. For ALDH1A1, ALDH1B1, and ALDH2, the final concentrations were 1 mM NAD+ and 80 µM propionaldehyde. For ALDH3A1, 1 mM NAD+ and 200 µM benzaldehyde were used.
-
Kinetic Reading : The plates were centrifuged at 1000 rpm for 15 seconds and then read in kinetic mode on a ViewLux high-throughput CCD imager. The fluorescence signal resulting from the conversion of NAD+ to NADH was measured at an excitation wavelength of 340 nm and an emission wavelength of 450 nm for 10 minutes.
-
Data Analysis : The rate of reaction was determined from the kinetic reads, and IC50 values were calculated from the concentration-response curves.
Mandatory Visualizations
Signaling Pathway of ALDH1A1 in Cancer Stem Cells
Caption: ALDH1A1 signaling in cancer stem cells and the inhibitory action of this compound.
Experimental Workflow for Determining this compound Cross-Reactivity
Caption: Workflow for assessing the cross-reactivity of this compound against various enzymes.
References
- 1. [PDF] Aldehyde dehydrogenase 1A1 in stem cells and cancer | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Nct-501's Published Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings for Nct-501, a selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), with other alternative inhibitors. The information is compiled from published literature to aid in the independent validation of this compound's performance. Experimental data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Comparative Analysis of ALDH1A1 Inhibitors
This compound is a potent and selective, theophylline-based inhibitor of ALDH1A1 with a reported IC50 of 40 nM.[1][2] It demonstrates high selectivity for ALDH1A1 over other ALDH isozymes such as ALDH1B1, ALDH3A1, and ALDH2.[1][3] The primary mechanism of action for this compound is through substrate noncompetitive inhibition. Independent research corroborates that the effects of other selective ALDH1A1 inhibitors are in line with the published reports for this compound, supporting its role in targeting cancer stem cell (CSC) phenotypes.
While direct head-to-head studies with other selective ALDH1A1 inhibitors are limited in the public domain, a comparative study involving analogs of this compound (NCT-505 and NCT-506) and the broad-spectrum ALDH inhibitor Disulfiram provides insights into its relative efficacy. In ovarian cancer tumor-initiating cells, Disulfiram was found to be more effective at reducing cell viability compared to the this compound analogs. This suggests that broader ALDH inhibition may have a more significant impact in certain contexts. Notably, one study mentioned that this compound on its own was not effective in reducing tumor size in vivo, highlighting the importance of further investigation into its in vivo efficacy and potential therapeutic applications.
| Inhibitor | Type | Target | IC50 (nM) | Cell Line / Assay Conditions | Reference |
| This compound | Selective | ALDH1A1 | 40 | Recombinant human ALDH1A1 | [1][2] |
| NCT-505 | Selective | ALDH1A1 | Not specified | Ovarian Cancer Cell Lines | |
| NCT-506 | Selective | ALDH1A1 | Not specified | Ovarian Cancer Cell Lines | |
| Disulfiram | Broad-Spectrum | Pan-ALDH | Not specified | Ovarian Cancer Cell Lines | |
| CM37 | Selective | ALDH1A1 | Not specified | Not specified | |
| Compound 974 | Selective | ALDH1A1 | Not specified | Not specified |
Experimental Protocols
ALDEFLUOR™ Assay for ALDH Activity
This assay is a standard method for identifying and quantifying the population of cells with high ALDH enzymatic activity.
Principle: The ALDEFLUOR™ reagent, a fluorescent and non-toxic substrate for ALDH (BODIPY™-aminoacetaldehyde or BAAA), freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to a negatively charged product, BODIPY™-aminoacetate (BAA), which is retained within the cell, leading to fluorescence. The intensity of fluorescence is proportional to the ALDH activity. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used to establish a baseline fluorescence and define the ALDH-positive region.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the desired cells (e.g., cancer cell lines) at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
Reagent Preparation: Activate the lyophilized ALDEFLUOR™ reagent with DMSO.
-
Staining:
-
For each sample, prepare a "test" and a "control" tube.
-
Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube, which contains the DEAB inhibitor.
-
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer.
-
Use the "control" (DEAB-treated) sample to set the gate for the ALDH-negative population.
-
The "test" sample will show a population of ALDH-positive cells with higher fluorescence intensity.
-
To test the effect of an inhibitor like this compound, cells can be pre-incubated with the compound before adding the ALDEFLUOR™ reagent.
-
Signaling Pathways and Experimental Workflows
ALDH1A1 Signaling Pathway in Cancer Stem Cells
ALDH1A1 plays a crucial role in the biology of cancer stem cells, primarily through its role in the synthesis of retinoic acid (RA). RA is a potent signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis. In cancer stem cells, dysregulation of the ALDH1A1/RA signaling axis contributes to chemoresistance and tumor relapse.
Caption: ALDH1A1 signaling pathway in cancer stem cells and the inhibitory action of this compound.
Experimental Workflow for Testing ALDH1A1 Inhibitors
The following workflow outlines the key steps in evaluating the efficacy of a novel ALDH1A1 inhibitor.
Caption: A typical experimental workflow for the validation of a novel ALDH1A1 inhibitor.
References
A Comparative Analysis of the ALDH1A1 Inhibitor NCT-501 Across Different Cancer Types
For Researchers, Scientists, and Drug Development Professionals
NCT-501, a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), has emerged as a promising therapeutic agent in preclinical cancer research. ALDH1A1 is a key enzyme in cellular detoxification and retinoic acid synthesis and is notably overexpressed in cancer stem cells (CSCs) across various malignancies. Its role in conferring chemoresistance and promoting tumor progression makes it an attractive target for novel cancer therapies. This guide provides a comparative analysis of this compound's performance in different cancer types, supported by available experimental data.
Mechanism of Action
This compound is a theophylline-based, reversible inhibitor of ALDH1A1 with a reported IC50 of 40 nM.[1][2] It exhibits high selectivity for ALDH1A1 over other ALDH isozymes such as ALDH1B1, ALDH2, and ALDH3A1.[2] By inhibiting ALDH1A1, this compound disrupts key cellular processes that contribute to cancer cell survival and proliferation.
Performance of this compound in Different Cancer Types
The efficacy of this compound has been evaluated in several preclinical cancer models, demonstrating its potential as a monotherapy and in combination with existing chemotherapeutic agents.
Head and Neck Squamous Cell Carcinoma (HNSCC)
In HNSCC, ALDH1A1 is associated with cancer stem cell populations and resistance to cisplatin, a standard-of-care chemotherapy. Preclinical studies have shown that this compound can effectively target these resistant cells.
Key Findings:
-
In combination with cisplatin, this compound significantly reduced the number of proliferating cells in ex vivo explants from HNSCC patients.
-
Treatment with this compound has been shown to decrease the migratory potential and spheroid formation of HNSCC cells.[3]
-
In a cisplatin-resistant HNSCC xenograft model (Cal-27 CisR), intratumoral administration of this compound resulted in a 78% inhibition of tumor growth.[4]
Ovarian Cancer
ALDH1A1 is a marker of ovarian cancer stem cells and is implicated in resistance to taxane-based chemotherapy. This compound has demonstrated the ability to disrupt the stem-like properties of ovarian cancer cells.
Key Findings:
-
This compound has been shown to disrupt the formation of ovarian cancer spheroids, which are enriched in cancer stem cells.[2][5]
-
A comparative study using analogs of this compound (NCT-505 and NCT-506) in combination with the ALDH inhibitor disulfiram suggested that while the NCT compounds reduced ALDH activity, disulfiram was more effective at targeting ovarian cancer tumor-initiating cells.[5][6]
Nasopharyngeal Carcinoma (NPC)
Recent studies have uncovered a novel mechanism of action for this compound in NPC, highlighting its ability to induce a form of programmed cell death called necroptosis.
Key Findings:
-
This compound was found to inhibit the proliferation and spheroid formation of NPC cells.[5]
-
Mechanistic studies revealed that this compound induces necroptosis in NPC cells, a lytic, pro-inflammatory form of cell death that can potentially stimulate an anti-tumor immune response.[5]
Lung Cancer
The role of ALDH1A1 in lung cancer stem cells and its association with the Notch signaling pathway has been established. While direct, extensive studies on this compound in lung cancer are limited in the public domain, the known mechanisms provide a strong rationale for its investigation in this malignancy. ALDH1A1 expression has been linked to poor prognosis in non-small cell lung cancer (NSCLC).[7] Inhibition of the Notch pathway, which is implicated in the maintenance of ALDH-positive lung cancer stem cells, reduces the ALDH-positive cell population.[7][8]
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of this compound and its analogs in various cancer cell lines.
| Cancer Type | Cell Line | Compound | IC50 | Efficacy Metric | Reference |
| - | Recombinant hALDH1A1 | This compound | 40 nM | Enzymatic Inhibition | [1] |
| Head and Neck | Cal-27 CisR | This compound | - | 16% decrease in cell viability at 20 nM | [1] |
| Head and Neck | Cal-27 CisR Xenograft | This compound | - | 78% tumor growth inhibition (100 µ g/animal , i.t.) | [4] |
| Ovarian | OV90 | NCT-505 | Viability IC50 used in study | Reduced ALDH activity | [5][6] |
| Ovarian | OVCAR3 | NCT-505 | Viability IC50 used in study | Reduced ALDH activity | [5][6] |
| Ovarian | OV90 | NCT-506 | Viability IC50 used in study | Reduced ALDH activity | [5][6] |
| Ovarian | OVCAR3 | NCT-506 | Viability IC50 used in study | Reduced ALDH activity | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Spheroid Formation Assay
-
Cell Preparation: A single-cell suspension of cancer cells is prepared.
-
Seeding in Low-Attachment Plates: Cells are seeded at a low density (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates to prevent adherence and promote spheroid formation.
-
Compound Treatment: this compound or a vehicle control is added to the wells at the time of seeding or to pre-formed spheroids.
-
Incubation: Plates are incubated for 7-14 days to allow for spheroid formation and growth.
-
Analysis: The number and size of spheroids are quantified using microscopy and imaging software. The spheroid formation efficiency can also be calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.
-
Cell Harvesting: Adherent and suspension cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways modulated by ALDH1A1 and potentially targeted by this compound in different cancer types.
Conclusion
This compound demonstrates significant potential as a targeted therapy for cancers characterized by high ALDH1A1 expression. Its ability to inhibit cancer stem cell properties and, in some cases, induce alternative cell death pathways like necroptosis, makes it a compelling candidate for further development, both as a monotherapy and in combination with standard-of-care treatments. Further research is warranted to establish a broader efficacy profile across a wider range of cancer types and to elucidate the full spectrum of its molecular mechanisms. Direct comparative studies with other ALDH1A1 inhibitors will also be crucial in defining its therapeutic niche.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wnt Signaling: A Potential Therapeutic Target in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Insights into Wnt/β-catenin Signaling in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disulfiram Transcends ALDH Inhibitory Activity When Targeting Ovarian Cancer Tumor-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Disulfiram Transcends ALDH Inhibitory Activity When Targeting Ovarian Cancer Tumor-Initiating Cells [frontiersin.org]
- 7. Aldehyde dehydrogenase activity selects for lung adenocarcinoma stem cells dependent on Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALDH Maintains the Stemness of Lung Adenoma Stem Cells by Suppressing the Notch/CDK2/CCNE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Confirming NCT-501's On-Target Effects: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of NCT-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). By objectively comparing the performance of this compound with genetic methods and other alternative small molecule inhibitors, this document serves as a critical resource for researchers in the field of cancer biology and drug development.
Executive Summary
Data Presentation: this compound vs. Alternative ALDH1A1 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other known ALDH1A1 inhibitors.
| Compound | Target | IC50 (µM) | Compound Class | Notes |
| This compound | ALDH1A1 | 0.04 | Theophylline-based | Highly selective over other ALDH isozymes. [1][2][3] |
| CM037 (A37) | ALDH1A1 | 4.6 | Thienopyrimidine | Selective inhibitor.[4][5][6] |
| DIMATE | ALDH1 | 1-15 (in AML cells) | Thiol-reactive | Irreversible, competitive inhibitor.[7][8] |
| 673A | ALDH1A family | < 0.35 | Benzaldehyde derivative | Pan-ALDH1A inhibitor.[9] |
| Compound 974 | ALDH1A1 | 0.47 | Small molecule | Inhibits cancer stem cell phenotypes.[10] |
| ABD0171 | ALDH1A | 0.34 - 6 | Not specified | Irreversible inhibitor.[7] |
Experimental Protocols
shRNA-mediated Knockdown of ALDH1A1
This protocol describes the use of lentiviral particles to deliver short hairpin RNA (shRNA) targeting ALDH1A1, leading to a stable knockdown of the gene.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line (e.g., OVCAR3, A549)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
shRNA-expressing plasmid targeting ALDH1A1 (in a vector like pLKO.1)
-
Non-targeting (scramble) shRNA control plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM and appropriate cell culture supplements
-
Puromycin
-
Polybrene
-
Western blot reagents
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-expressing plasmid, packaging plasmid, and envelope plasmid using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
-
Transduction of Target Cells:
-
Plate the target cancer cells and allow them to adhere.
-
On the day of transduction, replace the medium with fresh medium containing polybrene (to enhance transduction efficiency).
-
Add the lentiviral supernatant to the cells at a predetermined multiplicity of infection (MOI).
-
Incubate for 18-24 hours.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with fresh medium.
-
After 24 hours, add puromycin to the medium to select for cells that have successfully integrated the shRNA construct.
-
Maintain the cells in puromycin-containing medium until non-transduced control cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant cells.
-
Lyse a portion of the cells and perform Western blot analysis to confirm the reduction in ALDH1A1 protein levels compared to cells transduced with the non-targeting shRNA control.
-
CRISPR/Cas9-mediated Knockout of ALDH1A1
This protocol outlines the generation of ALDH1A1 knockout cell lines using the CRISPR/Cas9 system.
Materials:
-
Target cancer cell line
-
Cas9-expressing plasmid (e.g., lentiCRISPRv2)
-
Single guide RNA (sgRNA) expression vector targeting an early exon of ALDH1A1
-
Non-targeting sgRNA control plasmid
-
Transfection reagent or electroporation system
-
Single-cell cloning supplies (e.g., 96-well plates)
-
Genomic DNA extraction kit
-
PCR reagents for genotyping
-
Sanger sequencing service
-
Western blot reagents
Procedure:
-
Transfection:
-
Co-transfect the target cells with the Cas9-expressing plasmid and the ALDH1A1-targeting sgRNA plasmid.
-
-
Selection and Single-Cell Cloning:
-
If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection.
-
After selection, dilute the cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.
-
-
Screening and Genotyping:
-
Expand the individual clones.
-
Extract genomic DNA from each clone.
-
Perform PCR to amplify the region of the ALDH1A1 gene targeted by the sgRNA.
-
Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Validation of Knockout:
-
For clones with confirmed indels, perform Western blot analysis to verify the complete absence of the ALDH1A1 protein.
-
Mandatory Visualizations
Caption: ALDH1A1 signaling pathway in cancer cells.
Caption: Workflow for genetic validation of this compound's on-target effects.
On-Target Validation of this compound through Genetic Approaches
The principle behind using genetic approaches to validate a small molecule inhibitor's on-target effects is that the specific genetic perturbation of the target protein should replicate the phenotypic consequences observed with the inhibitor.
Phenocopying with ALDH1A1 Knockdown
Studies have demonstrated that the effects of ALDH1A1 inhibition are consistent with those observed following the genetic knockdown of ALDH1A1. For instance, treatment with the ALDH1A1 inhibitor CM37 was shown to inhibit spheroid formation and the expression of stemness genes, effects that were also observed with the biological knockdown of ALDH1A1.[11] Similarly, this compound has been reported to inhibit ALDH activity and attenuate the de-differentiation of non-CSCs into CSCs in ovarian cancer cells, a finding supported by ALDH1A1 knockdown studies.[10][11] For example, ALDH1A1 knockdown sensitized resistant ovarian cancer cells to chemotherapy.[3] These parallels strongly suggest that the primary mechanism of action for these inhibitors, including this compound, is through the direct inhibition of ALDH1A1.
Confirmation with ALDH1A1 Knockout
CRISPR/Cas9-mediated knockout of ALDH1A1 provides a definitive method for on-target validation. While a direct study demonstrating that ALDH1A1 knockout confers resistance to this compound is not yet published, the established link between ALDH1A1's enzymatic activity and the effects of this compound allows for a strong inference. The expectation is that cells lacking ALDH1A1 would be largely insensitive to the effects of this compound that are mediated through this target. Such an experiment would provide the most compelling evidence for the on-target activity of this compound.
Rescue Experiments
A further layer of validation can be achieved through rescue experiments. In an ALDH1A1 knockout cell line, reintroducing the wild-type ALDH1A1 gene should restore sensitivity to this compound. This "gold standard" experiment would definitively link the phenotype to the presence of the target protein.
Conclusion
The on-target effects of this compound are strongly supported by the convergence of evidence from chemical biology and genetic approaches. The phenotypic similarities between this compound treatment and ALDH1A1 knockdown, coupled with the high selectivity of this compound, provide a robust validation of its mechanism of action. Future studies employing CRISPR/Cas9-mediated knockout and rescue experiments will further solidify our understanding of this compound's on-target engagement and its therapeutic potential. This guide provides the necessary framework and methodologies for researchers to conduct such validation studies, ultimately accelerating the translation of promising compounds like this compound into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CM037 - Immunomart [immunomart.com]
- 7. biorxiv.org [biorxiv.org]
- 8. DIMATE | ALDH1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. A Pan-ALDH1A Inhibitor Induces Necroptosis in Ovarian Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of NCT-501
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the ALDH1A1 inhibitor, NCT-501, focusing on its proper disposal procedures.
Chemical and Physical Properties
A summary of the key properties of this compound and its hydrochloride salt is presented below. This information is crucial for understanding the compound's characteristics and for safe handling.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₂₁H₃₂N₆O₃[1][2] | C₂₁H₃₂N₆O₃・HCl[3] |
| Molecular Weight | 416.52 g/mol [1][4] | 452.98 g/mol [3] |
| Purity | ≥98%[2] | ≥98%[3] |
| Appearance | Crystalline solid[2] | Not specified |
| Storage Temperature | -20°C[2] | -20°C[3] |
| Solubility | DMSO: 1 mg/mL[2]DMF: 1 mg/mL[2]DMSO:PBS (pH 7.2) (1:5): 0.17 mg/mL[2]Water: Insoluble[4] | Water: 100 mM[3]DMSO: 100 mM[3]Ethanol: 20 mg/mL[5]DMF: 30 mg/mL[5]PBS (pH 7.2): 10 mg/mL[5] |
| CAS Number | 1802088-50-1[2][6] | 2080306-22-3[3] |
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to local and institutional regulations. The compound should be disposed of through an approved waste disposal plant.[1]
Step-by-Step Guidance for Disposal:
-
Consult Institutional Guidelines: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and properly labeled hazardous waste container.
-
For solutions, absorb them with a finely-powdered liquid-binding material such as diatomite or universal binders before placing them in the waste container.[1]
-
-
Container Labeling: Clearly label the waste container with the chemical name ("this compound"), concentration, and any other required hazard information as per your institution's policy.
-
Storage Pending Disposal: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition, until it is collected by your institution's hazardous waste management service.[1]
-
Surface Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing with alcohol.[1] Dispose of the cleaning materials as hazardous waste.
Handling and Safety Precautions
Proper handling is critical to minimize exposure and ensure a safe laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Avoid contact with skin and eyes.[1] In case of contact, follow the first aid measures outlined below.
-
Handling Practices: Do not eat, drink, or smoke when using this product.[1] Wash your hands thoroughly after handling.[1]
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Consult a physician.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.
Logical Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
